Tasidotin Hydrochloride

Catalog No.
S548487
CAS No.
623174-20-9
M.F
C32H59ClN6O5
M. Wt
643.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tasidotin Hydrochloride

CAS Number

623174-20-9

Product Name

Tasidotin Hydrochloride

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C32H59ClN6O5

Molecular Weight

643.3 g/mol

InChI

InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1

InChI Key

OOKIODJYZSVHDO-QMYFOHRPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BSF 223651, BSF-223651, BSF223651, ILX 651, ILX-651, ILX651, LU 223651, LU-223651, LU223651, syn-D cpd, synthadotin, tasidotin, tasidotin hydrochloride

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl

The exact mass of the compound Tasidotin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tasidotin hydrochloride mechanism of action microtubule dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Suppressing Microtubule Dynamics

Tasidotin (ILX651), a synthetic derivative of dolastatin-15, inhibits cell proliferation by specifically suppressing the dynamic instability of microtubules without a substantial reduction in microtubule polymer mass [1]. This dynamic instability is crucial for the proper function of the mitotic spindle during cell division.

The table below summarizes the key effects of tasidotin and its carboxylate metabolite on microtubule dynamics:

Feature Tasidotin (Parent Drug) Tasidotin C-carboxylate (Major Metabolite)
Primary Mechanism Suppresses microtubule dynamic instability [1]. Suppresses microtubule dynamic instability; considered the principal active agent [1].
Effect on Tubulin Polymerization (IC₅₀) Weak inhibitor (~30 µM) [1]. More potent than the parent drug [1].
Key Effects on Microtubule Plus Ends Reduces shortening rate & catastrophe frequency; decreases time microtubules spend growing [1]. Qualitatively similar to tasidotin, but 10-30 times more potent [1].
Effect on Microtubule Minus Ends Enhances dynamic instability (increases shortening length, catastrophe frequency; reduces rescue frequency) [1]. Information not specified in search results.
Cellular Proliferation IC₅₀ ~63 nM (MCF7/GFP breast cancer cells) [1]. Information not specified in search results.

This diagram illustrates the intracellular metabolic activation of tasidotin and its subsequent effects on microtubule function:

G Tasidotin Tasidotin Metabolite Tasidotin C-carboxylate (P5) Tasidotin->Metabolite Intracellular Hydrolysis Microtubule Microtubule Dynamics Metabolite->Microtubule Suppresses Mitosis Mitotic Arrest Microtubule->Mitosis Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Intracellular activation of tasidotin and mechanism of action

Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the foundational studies, here are the methodologies for key experiments cited in the literature.

Microtubule Dynamic Instability Assay

This method measures the direct effects of tasidotin on purified microtubules.

  • Tubulin Preparation: Use electrophoretically homogeneous bovine brain tubulin [2].
  • Assembly Reaction: Follow tubulin polymerization turbidimetrically at 350 nm [2].
  • Data Analysis: Determine the extent of assembly inhibition at 20 minutes using various drug concentrations. Analyze dynamic instability parameters (growth and shortening rates, catastrophe frequency, time spent growing) to characterize suppression [1].
Cellular Uptake and Metabolism Analysis

This protocol details how to track the intracellular conversion of tasidotin to its active metabolite.

  • Cell Treatment: Incubate log-phase suspension cells (e.g., Burkitt lymphoma CA46) or near-confluent monolayer cells with [3H]tasidotin [2].
  • Cell Harvesting and Lysis: Harvest suspension cells by centrifugation; harvest monolayer cells by scraping. Wash cells with PBS, resuspend in water, and disrupt by sonication [2].
  • Sample Preparation: Determine protein content and radiolabel. Heat cell extracts, clarify by centrifugation, and precipitate additional protein with ethanol. Remove ethanol via vacuum centrifugation [2].
  • HPLC Analysis: Add 0.1% TFA to supernatants and analyze via reverse-phase HPLC (C18 column) with a UV monitor and flow radioactivity detector. Use a gradient from 10% to 60% acetonitrile to separate tasidotin from its metabolites [2].
Cytotoxicity Assay (MTT)

This method is used to determine the IC₅₀ value of tasidotin in cell lines.

  • Cell Seeding: Seed cells in 96-well plates at 500 cells/well in 100 µL medium [3].
  • Drug Exposure: After overnight incubation, add 100 µL of medium containing tasidotin to achieve desired final concentrations [3].
  • Viability Measurement: At 120 hours, add MTT and incubate for 6 hours. Dissolve formazan crystals in DMSO and measure absorbance at 595 nm [3].
  • IC₅₀ Calculation: Normalize absorbance to vehicle-treated controls. The IC₅₀ is the concentration that reduces cell viability to 50% of the control [3].

References

Metabolic Activation, Mechanism, and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The intracellular metabolism of Tasidotin involves a key activation step and a subsequent deactivation pathway, converting the prodrug into its active and inactive forms.

G Tasidotin Tasidotin P5 P5 Tasidotin->P5 Activation (Prolyl Oligopeptidase) P4 P4 P5->P4 Hydrolysis 1 Proline Proline P4->Proline Hydrolysis 2

Diagram 1: The intracellular metabolic pathway of Tasidotin shows activation to P5 and subsequent deactivation.

  • Activation to P5: Inside the cell, the enzyme prolyl oligopeptidase hydrolyzes Tasidotin, cleaving it to release the active pentapeptide, P5 [1] [2]. This P5 moiety is the core structural unit shared by dolastatin 15 and its analogs, and it is a more potent inhibitor of tubulin polymerization than the parent Tasidotin [1].
  • Deactivation to P4 and Proline: The active metabolite P5 is not the final product. It undergoes further hydrolysis, losing its C-terminal proline to form the tetrapeptide P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline). P4 shows little antitubulin or cytotoxic activity. This hydrolysis continues, ultimately releasing free proline, which becomes the major intracellular radiolabeled product from Tasidotin metabolism [1] [2].

Evidence for this pathway is robust. Studies using radiolabeled [³H]Tasidotin tracked the time-dependent intracellular formation of P5 and its subsequent decline as proline levels increased [1]. Furthermore, using an inhibitor of prolyl oligopeptidase (N-benzyloxycarbonylprolylprolinal, BCPP) in CCRF-CEM human leukemia cells caused a 30-fold increase in the IC₅₀ of Tasidotin and led to significant intracellular accumulation of the parent drug, confirming the enzyme's role in activation [1] [2].

Comparative Biological Activity and Cytotoxicity

The metabolites of Tasidotin exhibit distinct biological activities. The following table summarizes key quantitative data comparing Tasidotin, P5, and P4.

Table 1: Comparative Activity of Tasidotin and Its Metabolites

Compound Inhibition of Tubulin Polymerization (IC₅₀) Cytotoxicity (IC₅₀ in various cell lines) Proposed Role
Tasidotin Less active than P5 [1] ~Low nanomolar range [1] [3] Prodrug
P5 ~1.3 µM (more active than parent) [1] >60-fold less cytotoxic than Tasidotin in MCF-7 cells [1] Active Metabolite
P4 Little activity [1] [2] Little activity [1] [2] Inactive Metabolite

This data highlights a critical concept: while P5 is more effective at disrupting its molecular target (tubulin), it is often less cytotoxic than the parent Tasidotin. This apparent paradox is explained by cell permeability; Tasidotin enters cells more efficiently than P5. Therefore, a cell's overall sensitivity to Tasidotin depends on both the efficient uptake of the prodrug and the balance between its activation to P5 and deactivation to P4/proline [1].

Detailed Experimental Protocols

For researchers aiming to study this metabolic pathway, here are the core methodologies from the literature.

Table 2: Key Experimental Models and Conditions

Experimental Aspect Protocol Details
Cell Culture Human cancer cell lines (e.g., Burkitt lymphoma CA46, leukemia CCRF-CEM) grown in RPMI 1640 medium supplemented with 5-10% fetal bovine serum at 37°C in 5% CO₂ [1].
Drug Treatment & Uptake [³H]Tasidotin (custom synthesized, radiolabel in the second proline residue) added to cells in log phase. Cells harvested by centrifugation/scraping, washed with PBS, and disrupted by sonication [1].
Metabolite Analysis Cell extracts deproteinized (heat, ethanol). Supernatants analyzed by HPLC on a C18 column (e.g., Waters Symmetry C18, 4.6x150mm, 3.5µm) with a gradient of 0.1% TFA in water and 0.07% TFA in acetonitrile. Detection via UV (215 nm) and in-line radiodetector [1].
Enzyme Inhibition Cells pre-treated/inculbated with prolyl oligopeptidase inhibitor BCPP (N-benzyloxycarbonylprolylprolinal) to assess impact on Tasidotin activation and cytotoxicity [1] [2].
Tubulin Polymerization Assay Effects on tubulin assembly measured turbidimetrically (350 nm) using purified bovine brain tubulin. Extent of assembly inhibition determined at 20 min with varying drug concentrations [1].

The following workflow diagram illustrates how these experimental components integrate in a typical study.

G A Cell Culture & Treatment (Human cancer cell lines + [³H]Tasidotin) B Cell Harvest & Lysis (Centrifugation, Sonication) A->B C Sample Processing (Deproteinization: Heat/Ethanol) B->C D Metabolite Separation & Analysis (RP-HPLC with Radiodetection) C->D E Data Correlation D->E F Functional Assays (Tubulin Polymerization, Cytotoxicity IC₅₀) F->E

Diagram 2: A generalized experimental workflow for studying Tasidotin intracellular metabolism and activity.

Key Implications for Drug Development

The intracellular metabolism of Tasidotin offers critical insights for anticancer drug design:

  • Prodrug Strategy: Tasidotin's design as a lipophilic prodrug that is activated intracellularly is a validated strategy to deliver a potent tubulin-inhibiting peptide [1].
  • Balancing Metabolism: Drug efficacy is not solely determined by the potency of the active metabolite. The competing activation and deactivation pathways must be considered, as the rate of P5 degradation to inactive P4 can negatively impact cytotoxicity [1] [2].
  • Resistance Mechanisms: Variability in the expression or activity of prolyl oligopeptidase between different cancer cell lines could be a potential source of differential sensitivity or resistance to Tasidotin and similar analogs [1].

References

Tasidotin HCl: Mechanism of Action and Metabolic Activation

Author: Smolecule Technical Support Team. Date: February 2026

Tasidotin HCl (also known as ILX651 or Synthadotin) is a third-generation, synthetic peptide analog of the antimitotic depsipeptide dolastatin 15, which was originally discovered from a marine cyanobacterium [1] [2] [3]. Its primary mechanism of action is the inhibition of microtubule assembly and dynamics, leading to cell cycle arrest and apoptosis [4] [5] [3].

A key to understanding its activity is its intracellular metabolic activation [5]. The following diagram illustrates this pathway and its subsequent effects:

G Tasidotin Tasidotin (Prodrug) P5 P5 Metabolite (N,N-dimethylvalyl-valyl- N-methylvalyl-prolyl-proline) Tasidotin->P5 Activation (Prolyl Oligopeptidase) P4 P4 Metabolite (N,N-dimethylvalyl-valyl- N-methylvalyl-proline) P5->P4 Detoxification (Hydrolysis) Tubulin Inhibition of Tubulin Polymerization P5->Tubulin Primary Active Form Proline Proline (Inactive) P4->Proline G2_M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

As the diagram shows, Tasidotin itself acts as a prodrug. Its active form, the P5 metabolite, is significantly more potent than the parent compound in inhibiting tubulin polymerization [5]. Subsequent metabolism to P4 and proline represents a detoxification pathway.

Quantitative Biological Activity Data

The table below summarizes the cytotoxic and biochemical activity of Tasidotin and its key metabolite across various experimental models.

Compound / Assay Experimental Model Activity (IC₅₀ / Effect) Notes / Context
Tasidotin (Cytotoxicity) MDA-MB-435 breast carcinoma cells [4] [3] 4 nM More sensitive cell line.
HS 578-T breast carcinoma cells [4] [3] 200 nM Less sensitive cell line; 50x difference highlights variable uptake.
Pediatric sarcoma cell lines [4] [3] 2 - 320 nM Range across Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma lines.
HCT116 colorectal cancer cells [2] 2.2 nM Parental cell line.
HCT116 HIF-1α-/- cells [2] 5.4 nM 2.5-fold potency reduction suggests HIF-1α pathway involvement.
P5 Metabolite (Biochemical) Tubulin polymerization assay [5] More active than Tasidotin Primary active form; more potent inhibitor of tubulin assembly.
P4 Metabolite (Biochemical) Tubulin polymerization assay [5] Little to no activity Inactive detoxification product.
In Vivo Efficacy Mouse xenograft model [4] [3] 90 mg/kg/day (MTD) Maximally Tolerated Dose (MTD) for a 5-day treatment cycle.

Detailed Experimental Protocols

For your research and reference, here are the methodologies for key experiments cited in the search results.

1. Cell Growth Inhibition (Cytotoxicity) Assay [4]

  • Principle: Measures cell viability via mitochondrial conversion of MTT to formazan.
  • Procedure:
    • Seed cells in 96-well plates at 500 cells/well in 100 μL medium.
    • After overnight incubation, add 100 μL of medium containing Tasidotin to achieve desired final concentrations.
    • Incubate for 120 hours.
    • Add 250 μg of MTT to each well and incubate at 37°C for 6 hours.
    • Dissolve formazan crystals in DMSO and measure absorbance at 595 nm.
    • Data Analysis: Normalize absorbance of treated cells to vehicle-treated controls. The IC₅₀ is the concentration that reduces cell viability to 50% of the control.

2. In Vivo Dosing and Toxicity Study [4] [3]

  • Animal Model: CB17 female SCID mice.
  • Dosing Regimen:
    • Administer Tasidotin daily for 5 days via intraperitoneal (i.p.) injection.
    • Repeat the 5-day cycle every 21 days.
    • Doses tested: 70, 80, 90, and 100 mg/kg/day.
  • Endpoint Measurements:
    • Monitor body weight daily. A toxic event is defined as weight loss ≥20% or death.
    • The Maximally Tolerated Dose (MTD) is the highest dose at which no toxicity occurs.
    • Assess tumor apoptosis by analyzing nuclei in xenograft tumors harvested within 24 hours after the treatment course.

3. Analysis of Intracellular Metabolism [5]

  • Cell Treatment: Incubate cells (e.g., Burkitt lymphoma CA46) with radiolabeled [³H]Tasidotin.
  • Sample Preparation:
    • Harvest cells and wash with PBS.
    • Resuspend in water and disrupt cells by sonication.
    • Precipitate proteins by heating and adding ethanol, then clarify by centrifugation.
  • Metabolite Separation & Detection:
    • Analyze the supernatant via Reverse-Phase HPLC using a C18 column.
    • Mobile Phase: A) 0.1% Trifluoroacetic acid (TFA) in water; B) 0.07% TFA in acetonitrile.
    • Gradient: 10% B to 60% B over 10 minutes.
    • Detect metabolites using a UV monitor (215 nm) and a radioactive flow detector.

References

what is the pharmacokinetic profile of ILX651

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters and Data

The table below summarizes the key pharmacokinetic parameters of tasidotin (ILX651) and its active metabolite, tasidotin-C-carboxylate, observed in human clinical trials and mouse xenograft models.

Parameter Tasidotin (ILX651) in Humans [1] [2] Tasidotin-C-carboxylate in Humans [1] Tasidotin-C-carboxylate in Mouse Xenografts [3]
Effective Half-life (t₁/₂) ≤ 55 minutes (biphasic) [2] Information not specified in sources Several hours (when formed from tasidotin administration) [3]
Alternative Dosing Half-life 2.5 - 4.5 hours (terminal, weekly x3 schedule) [1] - -
Metabolite Formation ~5% of dose converted to carboxylate [3] - -
Urinary Excretion ~11% of unchanged drug [2] - -
Tumor Penetration - 17-49% contribution to total exposure in tumors [3] High; tumor concentrations much higher than plasma [3]
Direct Administration - - Half-life on the order of minutes [3]

Metabolic Pathway and Prodrug Activation

A critical finding from preclinical models is that ILX651 acts primarily as a prodrug. Its antitumor activity is largely mediated by its metabolite, tasidotin-C-carboxylate. The following diagram illustrates the metabolic activation pathway and key experimental evidence.

G ILX651 ILX651 (Tasidotin) Enzyme Prolyl Oligopeptidase (POP) ILX651->Enzyme Metabolism Metabolite Tasidotin-C-Carboxylate (Active Metabolite) Enzyme->Metabolite Evidence Key Experimental Evidence Metabolite->Evidence Block POP Inhibitor (Z-Prolyl Prolinal) Block->Enzyme Inhibition NoActivity Complete Abolishment of Antitumor Activity Block->NoActivity

ILX651 metabolic activation pathway and key experimental evidence supporting the prodrug mechanism.

  • Metabolic Activation: ILX651 is metabolized to its active form, tasidotin-C-carboxylate, by the enzyme prolyl oligopeptidase (POP) [3].
  • Evidence for Prodrug Mechanism: Pretreatment with a POP inhibitor (Z-prolyl prolinal) reduced the formation of the carboxylate metabolite by nearly 80% and completely abolished the antitumor activity of ILX651 in mouse models, demonstrating the metabolite's essential role [3].
  • Tumor-specific Exposure: The active metabolite achieves higher concentrations in tumor tissue than in plasma, and its elimination is rate-limited by efflux from cells into the bloodstream [3].

Detailed Experimental Protocols

The pharmacokinetic data were derived using standardized clinical and preclinical experimental designs.

Clinical Trial Design (Phase I)
  • Objective: Determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetics of ILX651 in patients with advanced solid tumors [1] [2].
  • Dosing Schedule 1: Administered as a 30-minute intravenous infusion weekly for 3 weeks, every 28 days [1].
  • Dosing Schedule 2: Administered as an intravenous infusion on Days 1, 3, and 5 of a 21-day cycle [2].
  • Pharmacokinetic Sampling: Plasma and urine samples were collected during the first treatment course to characterize the pharmacokinetic behavior of tasidotin and its metabolites [1] [2].
Preclinical PK/PD Study in Mice
  • Objective: Characterize the pharmacokinetics of tasidotin and its carboxylate metabolite in mouse xenograft models and confirm the prodrug mechanism [3].
  • Animal Model: Male nude mice implanted with either LOX (tasidotin-sensitive) or H460 (tasidotin-resistant) human tumor cells [3].
  • Dosing Groups: Mice received single-dose administrations of:
    • Tasidotin at 20 or 120 mg/kg.
    • Pre-synthesized tasidotin-C-carboxylate at 150 mg/kg.
    • Tasidotin (53 mg/kg) with and without pre-administration of Z-prolyl prolinal (a POP inhibitor) [3].
  • Sample Analysis: Concentrations of tasidotin and its metabolites were measured in plasma and tumor tissues to determine exposure and metabolic conversion [3].

Conclusion for Drug Development Professionals

The pharmacokinetic profile of ILX651 reveals a prodrug with a favorable profile for further development:

  • Manageable Toxicity: The primary dose-limiting toxicity was neutropenia, but non-hematologic toxicities were generally mild and manageable, offering a potential advantage over other antitubulin agents [1] [2].
  • Promising Activity: Evidence of antitumor activity, including a minor response in non-small cell lung cancer and prolonged stable disease in hepatocellular carcinoma, was observed in early trials [1].
  • Recommended Phase II Dose: Based on the weekly-for-3-weeks schedule, the recommended dose for phase II studies is 46.8 mg/m² [1].

References

Tasidotin dolastatin-15 analogue discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Intracellular Metabolism and Mechanism

Tasidotin functions as a prodrug that undergoes a critical intracellular activation step. Its efficacy is ultimately determined by a balance between this activation and subsequent deactivation pathways [1] [2].

The following diagram illustrates the intracellular metabolic pathway of Tasidotin, showing its activation to the cytotoxic P5 and subsequent deactivation to inactive metabolites.

tasidotin_metabolism Tasidotin Tasidotin P5 P5 Tasidotin->P5 Activation (Intracellular Hydrolysis) P4 P4 P5->P4 Deactivation (Cleavage by Proteases) Microtubule Disruption\n(G2/M Cell Cycle Arrest) Microtubule Disruption (G2/M Cell Cycle Arrest) P5->Microtubule Disruption\n(G2/M Cell Cycle Arrest) Proline Proline P4->Proline Further Degradation

  • Activation to P5: Inside the cell, Tasidotin is rapidly hydrolyzed, cleaving off the tert-butyl amide group to form the pentapeptide metabolite P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [1] [2]. This metabolite is a more potent inhibitor of tubulin polymerization than the parent Tasidotin compound and is considered the primary driver of its cytotoxic activity [1].
  • Deactivation to P4 and Proline: The active P5 metabolite is not the final product. It is susceptible to further proteolytic cleavage, losing its C-terminal proline to form the tetrapeptide P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) [1] [3]. Studies show that P4 has "little activity as either an antitubulin or cytotoxic agent" [1] [2]. P4 is then degraded further, ultimately leading to the release of free proline, which becomes the major intracellular radiolabeled product [1] [2].

Experimental and Pharmacological Data

Key quantitative data from preclinical and clinical studies is summarized in the table below.

Aspect Experimental Findings & Data
Tubulin Polymerization Assay P5 metabolite was "more active as an inhibitor of tubulin polymerization" than Tasidotin, Cemadotin, and Dolastatin 15 [1].
Cytotoxicity Correlation Cytotoxicity across 7 cell lines correlated with total drug uptake and was negatively affected by the extent of P5 degradation to P4/proline [1] [2].
Enzyme Involvement Prolyl oligopeptidase is implicated in the initial activation of Tasidotin to P5. Its inhibition led to a 30-fold increase in Tasidotin's IC50 [1] [2].
Clinical PK (Phase I) Pharmacokinetics were mildly nonlinear. The recommended Phase II dose was 46.8 mg/m² administered weekly for 3 weeks every 4 weeks [4].
Clinical Toxicity (Phase I) Dose-limiting toxicity was neutropenia. Non-hematologic toxicities were generally mild (no severe neuro/cardiotoxicity seen with other dolastatins) [4].

Development Journey and Current Status

Tasidotin was developed as an improved, synthetic analog following the clinical marginal results of its predecessor, Cemadotin [1] [5].

  • Phase I Trials: Established safety, tolerability, and a recommended Phase II dose. A key finding was its manageable non-hematologic toxicity profile, notably lacking the significant cardiovascular toxicity associated with earlier dolastatins [4].
  • Phase II Trials: Tasidotin was evaluated in several Phase II studies for cancers like non-small cell lung cancer (NSCLC), prostate cancer, and melanoma [5]. However, it failed to demonstrate sufficient efficacy as a single agent in these settings to advance to Phase III trials [3] [5].
  • Primary Challenge: A "key factor contributing to the limited potential" of Tasidotin and its class is metabolic instability. The rapid degradation of the active P5 metabolite to the inactive P4 is a significant detoxification pathway that likely limits its antitumor efficacy [3].

Future Research and Development

The story of Tasidotin underscores a common challenge in oncology drug development: balancing potency with metabolic stability.

  • Addressing Metabolic Instability: Recent research focuses on modifying the tasidotin backbone to prevent the rapid deactivation of P5. This includes exploring tertiary amides and other N-alkyl substituents at the C-terminus or by replacing the cleavable proline residue, aiming to enhance proteolytic resistance while maintaining activity [3].
  • Alternative Applications: While development as a single agent has stalled, the potent mechanism of its active metabolite keeps it of interest for other modalities, such as becoming a cytotoxic warhead for Antibody-Drug Conjugates (ADCs), a strategy that has proven highly successful for the related dolastatin-10 analogue, Monomethyl Auristatin E (MMAE) [6] [7] [8].

References

Tasidotin metabolic pathway to carboxylate metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Tasidotin: From Prodrug to Active Metabolite

Tasidotin (ILX651) is a third-generation, synthetic dolastatin-15 analogue with antitumor activity. A key discovery is that Tasidotin itself acts primarily as a prodrug; its main active moiety in vivo is its principal metabolite, tasidotin-C-carboxylate (also referred to as metabolite M1) [1] [2]. The conversion is mediated by the enzyme prolyl oligopeptidase (POP), and the resulting carboxylate metabolite is 10 to 30 times more potent than the parent drug at disrupting microtubule function [2] [3].

The following diagram illustrates the core metabolic pathway and the key experimental finding that confirmed its mechanism.

G Tasidotin Tasidotin Carboxylate Carboxylate Tasidotin->Carboxylate  Metabolic Conversion POP POP POP->Tasidotin  Catalyzes Inhibitor Inhibitor Inhibitor->POP  Inhibits Activity Activity Inhibitor->Activity  Abolishes Carboxylate->Activity  Mediates

Tasidotin is activated by POP to its carboxylate form, a process inhibited by Z-prolyl-prolinal.

Quantitative Pharmacokinetic and Metabolic Profile

The tables below summarize key quantitative data from preclinical and clinical studies, which highlight the distinct pharmacokinetic profiles of tasidotin and its active metabolite.

Table 1: Key Preclinical Pharmacokinetic Parameters in Mice [1]

Parameter Tasidotin (after tasidotin admin) Tasidotin-C-carboxylate (after tasidotin admin) Tasidotin-C-carboxylate (direct admin)
Half-life On the order of hours On the order of hours On the order of minutes
Conversion from Tasidotin - < 5% of administered dose -
Tumor vs. Plasma Exposure Similar in plasma and tumors 20-49% of total exposure in tumors; <5% in plasma -
Effect of POP Inhibitor (Z-prolyl-prolinal) - Reduction in conversion by ~80% (from 5.5% to 0.90%) -

Table 2: Key Findings from a Phase I Human Clinical Trial [4]

Aspect Finding
Dosage Schedule 30-minute IV infusion weekly for 3 weeks every 4 weeks.
Recommended Phase II Dose 46.8 mg/m².
Principal Toxicity Neutropenia (at doses > 46.8 mg/m²).
Pharmacokinetics Tasidotin displayed mild nonlinear kinetics, while its metabolite kinetics were linear.
Antitumor Activity Evidence of activity (e.g., a minor response in a non-small cell lung cancer patient).

Core Experimental Evidence and Protocols

The prodrug nature of tasidotin and the role of POP were established through several key experiments.

In Vivo Study with Prolyl Oligopeptidase Inhibition

This pivotal experiment demonstrated that the antitumor activity of tasidotin is dependent on its conversion to the carboxylate metabolite [1].

  • Objective: To determine if inhibiting the formation of tasidotin-C-carboxylate would impact the drug's antitumor efficacy.
  • Protocol:
    • Animal Model: Male nude mice implanted with LOX human melanoma tumors (sensitive to tasidotin) [1].
    • Intervention: Mice were pretreated with the POP competitive antagonist Z-prolyl prolinal (5 mg/kg) one hour prior to tasidotin administration (53 mg/kg) [1].
    • Control Group: Mice treated with tasidotin alone.
    • Outcome Measure: Comparison of tumor growth between the two groups.
  • Key Result: Pretreatment with Z-prolyl-prolinal completely abolished the antitumor activity of tasidotin. This provided direct in vivo evidence that the metabolite is the main active species [1].
In Vitro Enzymatic Conversion Assay

This experiment provided direct biochemical evidence that POP catalyzes the conversion of tasidotin to its active form [2].

  • Objective: To confirm that prolyl oligopeptidase can directly convert tasidotin to tasidotin-C-carboxylate.
  • Protocol:
    • Enzyme: Highly purified prolyl oligopeptidase from Flavobacterium meningosepticum [2].
    • Reaction: Tasidotin was incubated with the purified POP enzyme.
    • Analysis: The reaction products were analyzed, likely using methods like HPLC or mass spectrometry, to identify the formation of tasidotin-C-carboxylate.
  • Key Result: The study confirmed that POP catalyzes the hydrolysis of tasidotin, removing the C-terminal tert-butylamide group to produce tasidotin-C-carboxylate. Other serine proteases tested could not mediate this conversion, highlighting the specificity of the reaction [2].
Mechanism of Action Studies

Research into the mechanism revealed why the carboxylate metabolite is more active than the parent drug [3].

  • Objective: To characterize and compare the antimitotic mechanisms of tasidotin and tasidotin-C-carboxylate.
  • Protocol:
    • In vitro models using MCF7 breast cancer cells and purified tubulin.
    • Techniques: Analysis of microtubule dynamics (suppression of dynamic instability) and polymerization.
  • Key Results:
    • Tasidotin-C-carboxylate was 10-30 times more potent than tasidotin at disrupting microtubule function [2] [3].
    • The primary antimitotic mechanism is the suppression of microtubule dynamic instability at the plus ends, reducing the shortening rate and catastrophe frequency. This occurs at concentrations significantly lower than those required to inhibit bulk microtubule polymerization [3].

Key Takeaways for Researchers

  • Prodrug Strategy: The development of tasidotin exemplifies a successful prodrug strategy, improving the pharmacokinetic profile and delivery of the active moiety to tumor tissue [1] [2].
  • Critical Enzyme: Prolyl oligopeptidase is a critical and specific enzyme in the activation pathway, making it a potential target for modulating drug activity [1] [2].
  • Unique Mechanism: The active metabolite works via a distinct mechanism—suppressing microtubule dynamics without significant polymer mass loss—differentiating it from many other antimitotic agents [3].
  • Clinical Translation: The metabolic pathway is relevant in humans, with the carboxylate metabolite being detected in clinical trials, supporting the translational value of the preclinical data [4].

References

Efficacy of Tasidotin in Human Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the antitumor efficacy of Tasidotin against various human tumor xenografts established in immunodeficient mice, as reported in the key study [1]. Tumor Growth Delay (TGD) is a measure of effectiveness, representing the time difference for treated versus control tumors to reach a predetermined size.

Tumor Model Tumor Type Dosing Regimen Efficacy (Tumor Growth Delay) Comparative Agents
RL Lymphoma Lymphoma 60, 80, 100 mg/kg, qd x 5, i.v. Dose-dependent increase in TGD Very effective, comparable to Vincristine
RPMI 8226 Multiple Myeloma 60, 80, 100 mg/kg, qd x 5, i.v. Dose-dependent increase in TGD Very effective, comparable to Vincristine
MX-1 Breast Carcinoma Breast Carcinoma 60, 80, 100 mg/kg, qd x 5, i.v. Dose-dependent increase in TGD Very effective, comparable to Vincristine
PC-3 Prostate Carcinoma Prostate Carcinoma 53, 80, 120 mg/kg, single dose, i.v. Dose-dependent effect Less responsive than full-dose Paclitaxel/Docetaxel

Detailed Experimental Protocols

For researchers aiming to replicate or understand these studies, here are the methodologies used in the cited preclinical experiments.

In Vivo Xenograft Efficacy Studies [1]
  • Animal Model: Male nude mice (athymic mice).
  • Tumor Implantation: Human tumor cells or fragments were implanted subcutaneously.
  • Tasidotin Formulation: Administered intravenously (i.v.).
  • Dosing Regimens:
    • For RL lymphoma, RPMI 8226 myeloma, and MX-1 breast carcinoma: Tasidotin was given daily for 5 days (qd x 5) every 3 weeks, at doses of 60, 80, and 100 mg/kg.
    • For PC-3 prostate carcinoma: A single intravenous dose of 53, 80, or 120 mg/kg was used.
  • Efficacy Measurement: Tumor volume was measured regularly using calipers. Tumor Growth Delay (TGD) was calculated to quantify antitumor activity.
Pharmacokinetic and Metabolite Studies [2]
  • Animal and Tumor Models: Male nude mice implanted with either LOX (Tasidotin-sensitive) or H460 (Tasidotin-resistant) human tumor xenografts.
  • Dosing: Tasidotin was administered at 20 mg/kg and 120 mg/kg.
  • Sample Collection: Plasma and tumor tissues were collected at various time points post-dose.
  • Bioanalysis: Concentrations of Tasidotin and its metabolites (primarily Tasidotin-C-carboxylate) were quantified in plasma and tumor homogenates using analytical methods (likely LC-MS/MS). Non-compartmental analysis was used to determine pharmacokinetic parameters.
Mechanism of Action Studies [2]
  • Enzyme Inhibition: To prove the prodrug mechanism, mice were pre-treated with Z-prolyl prolinal (5 mg/kg, given 1 hour before Tasidotin), a competitive antagonist of prolyl oligopeptidase (POP), the enzyme responsible for converting Tasidotin to its active metabolite.
  • Effect on Efficacy: The antitumor activity of Tasidotin was completely abolished in the presence of this inhibitor, confirming that the metabolite is essential for its cytotoxic effect.

Mechanism of Action and Pharmacokinetics

Understanding Tasidotin's behavior in vivo is critical for interpreting its efficacy.

Prodrug Activation Pathway

Tasidotin itself is a tubulin-binding agent, but in vivo it functions primarily as a prodrug. The following diagram illustrates its metabolic activation and mechanism.

G Tasidotin Tasidotin POP Prolyl Oligopeptidase (POP) Tasidotin->POP Metabolism TaspM Tasidotin-C-carboxylate (Primary Metabolite) POP->TaspM Tubulin Tubulin Binding TaspM->Tubulin Active Form G2M G2/M Cell Cycle Arrest Tubulin->G2M Disrupts Microtubules Apoptosis Apoptosis G2M->Apoptosis

Tasidotin is metabolically activated to its C-carboxylate form, which exerts antitumor effects by disrupting tubulin dynamics.

Key Pharmacokinetic Insights [2]
  • Active Metabolite Formation: Tasidotin is rapidly converted by the enzyme prolyl oligopeptidase (POP) to Tasidotin-C-carboxylate.
  • Tumor Penetration: The concentration of the active Tasidotin-C-carboxylate was found to be much higher in tumor tissue than in plasma.
  • Contribution to Efficacy: The metabolite was estimated to contribute 17-49% to the total drug exposure in tumors, but less than 5% in plasma. The complete loss of antitumor activity when POP is inhibited confirms that this metabolite is the main active moiety in vivo.

Bone Marrow Toxicity (CFU-GM) Profile

A comparative study of bone marrow toxicity provides insight into Tasidotin's potential therapeutic window [1].

  • Method: Mouse and human bone marrow cells were subjected to Colony-Forming Unit Granulocyte-Macrophage (CFU-GM) assays in vitro over a wide concentration range.
  • Findings:
    • The IC₉₀ (concentration that inhibits 90% of colony growth) for Tasidotin in human CFU-GM was 65 nM.
    • This was significantly higher (less toxic) than for Vincristine (3 nM) and Paclitaxel (9 nM) in the same assay.
    • A notable species differential was observed: the IC₉₀ for Tasidotin in mouse CFU-GM was >300 nM, suggesting a potential disconnect in toxicity predictions between species.

Conclusion for Research and Development

  • Efficacy: Demonstrated statistically significant, dose-dependent tumor growth delay in several hematologic and solid tumor xenograft models [1].
  • Mechanism: Functions primarily as a prodrug, activated by POP to a metabolite that targets tubulin, leading to cell cycle arrest and apoptosis [2].
  • Potential Advantage: Showed a less severe inhibitory effect on human bone marrow progenitor cells in vitro compared to established tubulin-targeting agents like vincristine and paclitaxel, potentially indicating a more favorable hematological toxicity profile [1].

References

Tasidotin blood-brain barrier penetration CSF pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile of Tasidotin

The table below summarizes the core plasma and cerebrospinal fluid (CSF) pharmacokinetic parameters for tasidotin and its major metabolites after a single 0.75 mg/kg intravenous dose in non-human primates [1] [2].

Parameter Tasidotin (Plasma) Tasidotin (CSF) Tasidotin-C-carboxylate (Plasma) Desprolyl-tasidotin-C-carboxylate (Plasma)
AUC (μM·min) 30 ± 10 28 ± 10 54 ± 19 12 ± 2
Half-Life (min) 27 ± 4 96 ± 40 229 ± 73 100 ± 29
Clearance (ml/min/kg) 44 ± 14 Not Reported 2 (Model-Dependent) Not Reported
CSF:Plasma AUC Ratio 1.1 ± 0.4 - - -

Detailed Experimental Protocol

The key findings in the table are derived from a specific in vivo study. Here is a detailed breakdown of the experimental methodology used [1] [2]:

  • Animal Model: The study was conducted on non-human primates.
  • Dosing: Tasidotin was administered via intravenous (IV) infusion at a dose of 0.75 mg/kg.
  • Sample Collection: Serial paired samples of plasma and cerebrospinal fluid (CSF) were collected at multiple time points following drug administration. CSF was likely sampled from the fourth ventricle or lumbar space, which is standard in such models.
  • Bioanalysis: Concentrations of tasidotin and its metabolites in the plasma and CSF were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method, a highly sensitive and specific technique for quantifying drug concentrations in biological matrices [2].
  • Pharmacokinetic Analysis: Pharmacokinetic parameters (like AUC and half-life) were calculated using both model-independent (non-compartmental) and model-dependent (compartmental) methods to ensure robustness.

This experimental workflow can be visualized in the following diagram.

G Start Study Initiation A1 IV Administration of Tasidotin (0.75 mg/kg) Start->A1 A2 Serial Paired Sampling: Plasma & CSF A1->A2 A3 Concentration Analysis via LC-MS/MS A2->A3 A4 PK Modeling & Parameter Calculation (AUC, t½, CL) A3->A4 Conclusion Result: CSF Penetration Quantified A4->Conclusion

Mechanism and Significance of CSF Penetration

The high CSF penetration of tasidotin is a significant finding. Here is a deeper look at the underlying mechanisms and implications.

  • Overcoming Efflux Transporters: The BBB expresses active efflux transporters, such as P-glycoprotein (P-gp), which pump many foreign compounds back into the bloodstream, preventing them from entering the brain [3]. The fact that tasidotin achieves a CSF:plasma ratio of approximately 1 suggests that it is not a substrate for these major efflux pumps, or that it bypasses them effectively [1] [2].
  • Metabolite Profile: The pharmacokinetic data indicates that tasidotin is rapidly converted into its C-carboxylate metabolite, which has a much longer half-life in plasma. This metabolite is considered the primary active form responsible for the drug's antitumor effects. Its prolonged presence in the systemic circulation likely contributes to sustained drug exposure [1] [2].
  • Research Implications: The study authors concluded that the excellent CSF penetration of tasidotin warrants further evaluation of its activity in the treatment of central nervous system (CNS) malignancies, such as primary brain tumors or leptomeningeal carcinomatosis [1] [2].

The metabolic pathway and key actions of tasidotin are summarized in the diagram below.

G Parent Tasidotin (IV) Meta1 Tasidotin-C-carboxylate (Long Plasma Half-Life) Parent->Meta1 Meta2 Desprolyl-tasidotin-C-carboxylate Parent->Meta2 BBB Efficiently Crosses BBB (Not a P-gp Substrate?) Parent->BBB Action Primary Antitumor Activity (Suppresses Microtubule Dynamics) Meta1->Action

Perspectives for Researchers

For your ongoing work, consider these additional factors:

  • Consider the Model: The data comes from a healthy non-human primate model. The BBB can be compromised in disease states like brain tumors, potentially altering drug penetration. The cited study provides a baseline for optimal BBB function [4].
  • Focus on the Metabolite: The C-carboxylate metabolite's sustained levels and activity are crucial. Future experiments should monitor this metabolite's concentration in the target CNS tissue, as CSF levels may not always perfectly reflect brain parenchyma exposure.
  • Comparative Context: A CSF:plasma AUC ratio of 1.1 is considered excellent. For perspective, another anticancer agent, CI-994, showed a lower CSF:plasma ratio of 43%, which was still deemed to have "excellent CSF penetration" [5].

References

Comprehensive Application Notes and Protocols for Tasidotin HCl In Vitro Cytotoxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tasidotin HCl

Tasidotin HCl (ILX651, synthadotin) is a third-generation, synthetic dolastatin-15 analogue that functions as a potent microtubule assembly inhibitor. This linear pentapeptide belongs to the class of marine-derived antimitotic agents originally discovered in the sea hare Dolabella auricularia, though the true producers were later identified as marine cyanobacteria. Tasidotin features a carboxy-terminal tert-butyl amide group replacement instead of the ester found in natural dolastatin 15, which improves its metabolic stability while maintaining potent antitubulin activity. The compound exerts its cytotoxic effects through disruption of microtubule dynamics, leading to cell cycle arrest at G₂-M phase and subsequent induction of apoptosis in various cancer cell lines. Its unique mechanism and favorable toxicity profile have warranted extensive investigation in both in vitro and clinical settings, including phase I and II trials for advanced solid tumors.

Cytotoxicity Profile Across Cancer Cell Lines

Tasidotin HCl demonstrates broad-spectrum cytotoxicity against diverse cancer cell models, with potency varying significantly across different cell lines as summarized in Table 1.

Table 1: In Vitro Cytotoxicity of Tasidotin HCl Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Experimental Conditions Key Observations
MDA-MB-435 Breast Carcinoma 4 nM 120-hr exposure, MTT assay Relative sensitivity compared to other lines
HS 578-T Breast Carcinoma 200 nM 120-hr exposure, MTT assay 50-fold less sensitive than MDA-MB-435
SK-ES1 Ewing's Sarcoma 2-320 nM (range) 24-hr treatment, cell cycle analysis G₂-M arrest persistent for 48h after washout
RH30 Rhabdomyosarcoma 2-320 nM (range) 24-hr treatment, cell cycle analysis Nearly 100% cells in G₂-M phase at 24h
Various Sarcoma Lines Ewing's, Rhabdomyosarcoma, Osteosarcoma, Synovial Sarcoma 2-320 nM 120-hr exposure, MTT assay Broad activity against diverse sarcoma types
CCRF-CEM Human Leukemia Not specified Prolyl oligopeptidase inhibition 30-fold IC₅₀ increase with BCPP (POP inhibitor)

The differential sensitivity observed across cell lines (e.g., 50-fold difference between MDA-MB-435 and HS 578-T breast carcinoma lines) appears to correlate with cellular uptake efficiency and intracellular metabolic conversion rates. Interestingly, Tasidotin demonstrates particular potency against various sarcoma models, with IC₅₀ values as low as 2 nM in sensitive lines. The compound also functions as a P-glycoprotein substrate, with cellular penetration varying significantly between lines, potentially explaining some of the differential sensitivity patterns observed.

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol
3.1.1 Principle

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity as an indicator of cell viability. Metabolically active cells reduce yellow MTT to purple formazan crystals, providing a quantifiable spectrophotometric endpoint proportional to viable cell number.

3.1.2 Materials and Reagents
  • Tasidotin HCl (prepare 1 mM stock solution in DMSO, store at -20°C)
  • Cancer cell lines of interest (e.g., MDA-MB-435, HS 578-T, sarcoma lines)
  • Cell culture medium appropriate for each cell line, supplemented with 10% FBS
  • MTT reagent (5 mg/mL in PBS, filter sterilized, store at 4°C protected from light)
  • DMSO (ACS grade) or isopropanol with 0.1% Triton X-100 for formazan solubilization
  • 96-well flat-bottom tissue culture plates
  • Multichannel pipettes and sterile reservoirs
  • CO₂ incubator (37°C, 5% CO₂, humidified)
  • Microplate spectrophotometer with 595 nm filter
3.1.3 Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using standard trypsinization procedure
    • Prepare cell suspension at 5,000 cells/mL in complete medium
    • Seed 100 μL/well (500 cells/well) in 96-well plates
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Drug Treatment:

    • Prepare serial dilutions of Tasidotin HCl in complete medium (typically 0.1-1000 nM range)
    • Remove culture medium from wells and replace with 100 μL drug-containing medium
    • Include vehicle controls (0.1% DMSO) and blank wells (medium without cells)
    • Use 8-10 concentrations with 3-6 replicates per concentration
  • Incubation:

    • Incubate plates for 120 hours (5 days) at 37°C, 5% CO₂
    • For time-course studies, include 24, 48, 72, 96, and 120-hour timepoints
  • MTT Assay:

    • Add 25 μL MTT solution (5 mg/mL) to each well (final concentration 1 mg/mL)
    • Incubate for 4 hours at 37°C, 5% CO₂
    • Carefully remove medium without disturbing formed formazan crystals
    • Add 150 μL DMSO to each well to solubilize formazan crystals
    • Agitate plates gently on orbital shaker for 10-15 minutes
  • Absorbance Measurement:

    • Measure absorbance at 595 nm using microplate spectrophotometer
    • Subtract background absorbance from blank wells
    • Calculate percentage viability relative to vehicle-treated controls
3.1.4 Data Analysis
  • IC₅₀ Calculation:
    • Plot log(drug concentration) versus percentage viability
    • Fit data using four-parameter logistic nonlinear regression model
    • Calculate IC₅₀ using formula: %Viability = Bottom + (Top-Bottom)/(1+10^((LogIC₅₀-X)*HillSlope))
  • Quality Control:
    • Coefficient of variation (CV) for replicate wells should be <15%
    • Z-factor for assay plates should be >0.5
Cell Cycle Analysis Protocol
3.2.1 Principle

Flow cytometric analysis of DNA content after Tasidotin treatment identifies cell cycle distribution changes, particularly G₂-M phase accumulation characteristic of microtubule-targeting agents.

3.2.2 Procedure
  • Treat cells with Tasidotin HCl (160 nM for RH30 and SK-ES1 lines) for 24 hours
  • Wash cells with PBS and fix in 70% ethanol at 4°C for 24 hours
  • Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at 37°C
  • Analyze DNA content using flow cytometer with 488 nm excitation
  • Use ModFit LT software for cell cycle phase distribution modeling

Intracellular Metabolism and Mechanism of Action

Tasidotin HCl undergoes intracellular enzymatic activation that is essential for its cytotoxic activity. The metabolic pathway and mechanism can be visualized through the following diagram:

TasidotinMetabolism Tasidotin Metabolic Activation Pathway Tasidotin Tasidotin POP Prolyl Oligopeptidase (POP) Tasidotin->POP Intracellular Uptake P5 P5 Metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) POP->P5 Hydrolysis P4 P4 Metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) P5->P4 Further Metabolism Tubulin Tubulin Polymerization Inhibition P5->Tubulin Primary Active Species Proline Proline P4->Proline Degradation G2Arrest G₂-M Cell Cycle Arrest Tubulin->G2Arrest Microtubule Disruption Apoptosis Caspase-Dependent Apoptosis G2Arrest->Apoptosis Sustained Activation

Diagram 1: Tasidotin requires intracellular activation by prolyl oligopeptidase (POP) to generate the active P5 metabolite, which inhibits tubulin polymerization. The inactive P4 metabolite and proline represent deactivation pathways.

The intracellular metabolism of Tasidotin follows a precise activation cascade. The parent compound is hydrolyzed by the enzyme prolyl oligopeptidase (POP) to generate the P5 metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which represents the primary tubulin-binding species. P5 demonstrates greater potency than Tasidotin itself in tubulin polymerization inhibition assays but exhibits reduced cellular cytotoxicity due to limited membrane permeability. The P5 metabolite undergoes further degradation to the inactive P4 metabolite (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) and ultimately to free proline, representing metabolic deactivation pathways. Inhibition of POP using N-benzyloxycarbonylprolylprolinal (BCPP) results in a 30-fold increase in Tasidotin IC₅₀, confirming the critical role of this enzymatic activation step.

Comprehensive Experimental Workflow

The complete experimental procedure for assessing Tasidotin HCl cytotoxicity encompasses multiple stages from cell preparation through data interpretation, as illustrated below:

AssayWorkflow Tasidotin Cytotoxicity Assay Workflow CellPrep Cell Preparation • Culture maintenance • Trypsinization • Count and adjust density • Seed 500 cells/well in 96-well plates DrugTreat Drug Treatment • Prepare Tasidotin serial dilutions • Replace medium with drug solutions • Include vehicle and blank controls CellPrep->DrugTreat 24 hours Incubation Incubation • 120 hours at 37°C, 5% CO₂ • Protect from light DrugTreat->Incubation Medium replacement MTTAssay MTT Assay • Add MTT solution (1 mg/mL final) • Incubate 4 hours • Solubilize formazan with DMSO Incubation->MTTAssay 120 hours Measurement Absorbance Measurement • Read at 595 nm • Subtract blank values MTTAssay->Measurement DMSO addition Analysis Data Analysis • Calculate % viability vs. controls • Generate dose-response curves • Determine IC₅₀ values Measurement->Analysis Raw data

Diagram 2: Complete workflow for Tasidotin HCl cytotoxicity assessment using MTT assay, spanning from cell preparation through data analysis.

Critical Technical Considerations

Metabolic Activation Considerations

The intracellular activation of Tasidotin presents unique experimental considerations. Researchers should:

  • Characterize POP expression in target cell lines, as activation efficiency varies
  • Consider pre-incubation with P5 metabolite in permeability studies
  • Use POP inhibitors like BCPP as experimental controls to confirm activation dependence
  • Account for potential P-glycoprotein-mediated efflux in resistant lines
Assay Optimization Tips
  • DMSO concentration should not exceed 0.1% to avoid solvent toxicity
  • Perform time-course experiments (24-120 hours) to capture full cytotoxic effects
  • Include reference microtubule agents (vincristine, paclitaxel) as comparator controls
  • Use serum-free conditions during drug treatment if studying protein-binding effects

Conclusion

Tasidotin HCl represents a promising microtubule-targeting agent with demonstrated preclinical activity across various cancer models, particularly sarcomas and specific breast carcinoma lines. The detailed protocols provided herein enable robust assessment of its cytotoxic potential, with special considerations for its unique metabolic activation requirements. The differential sensitivity observed across cell lines underscores the importance of understanding drug metabolism and transport mechanisms in predicting therapeutic response. These application notes provide researchers with comprehensive methodological guidance for evaluating Tasidotin HCl in diverse experimental contexts, facilitating standardized assessment of this intriguing therapeutic agent.

Tasidotin intravenous administration schedule clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Administration Schedules

The following table summarizes the two main dosing schedules investigated in phase I clinical trials for Tasidotin. The Weekly x3 schedule appeared to have a more favorable toxicity profile and was recommended for phase II studies [1] [2].

Trial Schedule Recommended Phase II Dose Dose-Limiting Toxicity (DLT) Principal Other Toxicities Evidence of Activity
Daily x5 every 3 weeks [2] 27.3 mg/m²/day Grade 4 neutropenia Elevated transaminases, fatigue, alopecia, nausea [2] One complete response (melanoma); two mixed responses (melanoma); nine patients with stable disease [2]
Weekly x3 every 4 weeks [1] 46.8 mg/m²/week Neutropenia (complicated by fever or precluding treatment) Generally mild to moderate; grade 3 diarrhea/vomiting in single patients [1] Minor response in non-small cell lung cancer; stable disease (11 months) in hepatocellular carcinoma [1]

Detailed Experimental Protocols

For researchers aiming to design preclinical or clinical studies, the following methodologies from the cited trials can serve as a reference.

Clinical Dosing Protocol (Weekly Schedule) [1]

This protocol outlines the administration and monitoring procedures for the "Weekly x3 every 4 weeks" schedule.

  • Drug Formulation and Administration: Tasidotin hydrochloride is supplied as a lyophilized powder and reconstituted prior to administration. The dose is administered as a 30-minute intravenous infusion once a week for three consecutive weeks, followed by one week of rest. This constitutes one 28-day treatment cycle.
  • Dose Escalation and MTD Determination: The phase I study employed a dose-escalation design starting from 7.8 mg/m²/week up to 62.2 mg/m²/week. The Maximum Tolerated Dose (MTD) was defined as the dose at which a relevant degree of dose-limiting toxicity (DLT) was observed. In this study, the MTD was identified as 46.8 mg/m²/week.
  • Dose-Limiting Toxicity (DLT) Criteria: The principal DLT was neutropenia. Specifically, DLT was defined as:
    • Febrile neutropenia (one patient) [1].
    • Neutropenia that precluded treatment on day 15 of the cycle (three patients) [1].
  • Patient Monitoring and Dose Modification: Patients were closely monitored with complete blood counts. Doses were withheld if patients did not meet the pre-specified hematological recovery criteria (absolute neutrophil count) prior to the next scheduled administration [2].
Pharmacokinetic Sampling Protocol [1]

A critical component of the phase I trials was the characterization of Tasidotin's pharmacokinetic profile.

  • Sample Collection: Plasma and urine samples were collected from patients during cycle 1.
  • Analysis: The concentrations of Tasidotin and its metabolites were measured in these samples to determine key pharmacokinetic parameters.
  • Findings: The pharmacokinetics of Tasidotin were found to be mildly nonlinear, while the kinetics of its major metabolite were linear [1].
Intracellular Metabolism and Mechanism of Action Assay [3]

Understanding the intracellular conversion of Tasidotin to its active form is essential for mechanistic studies.

  • Cell Culture: The assay can be performed using various human cancer cell lines (e.g., CCRF-CEM leukemia cells) maintained in appropriate media.
  • Drug Incubation and Metabolite Extraction: Cells are incubated with radiolabeled [³H]Tasidotin. At designated time points, cells are harvested, and intracellular metabolites are extracted.
  • Metabolite Identification and Quantification: The metabolites are separated and identified using analytical techniques such as high-performance liquid chromatography (HPLC). The major active metabolite is the pentapeptide P5, which is a more potent inhibitor of tubulin polymerization than the parent drug. The final degradation product is proline [3].
  • Enzyme Inhibition Assay: To confirm the metabolic pathway, cells can be pre-treated with an inhibitor of prolyl oligopeptidase (e.g., N-benzyloxycarbonylprolylprolinal, BCPP). This inhibition leads to intracellular accumulation of Tasidotin and a marked decrease in cytotoxicity, confirming the enzyme's role in drug activation [3].

Tasidotin's Mechanism of Action and Intracellular Activation

Tasidotin is a third-generation synthetic analog of dolastatin-15, a cyanobacteria-derived peptide [1] [4]. Its anticancer activity requires intracellular activation, and its primary mechanism is the inhibition of microtubule dynamics. The diagram below illustrates this pathway.

G A Tasidotin (Prodrug) IV Administration B Cellular Uptake A->B C Enzymatic Hydrolysis by Prolyl Oligopeptidase B->C D Active Metabolite (P5) C->D E Inhibition of Tubulin Polymerization D->E G Further Degradation to Inactive Proline D->G Deactivation F Cell Cycle Arrest & Apoptosis E->F

Research Application Notes

  • Advantages for Development: Clinical trials noted that Tasidotin had a favorable toxicity profile compared to some other antitubulin agents, with a lack of severe cumulative neuropathy, significant peripheral edema, or cardiovascular toxicity [1] [2].
  • Considerations for Protocol Design: The choice between the two schedules depends on the therapeutic objective. The daily x5 schedule showed a compelling complete response, but the weekly x3 schedule was better tolerated and formally recommended for further study [1] [2].
  • Broader Context: Tasidotin is part of a prominent class of marine-derived anticancer agents. Its lineage can be traced to dolastatin, which inspired the development of auristatins, payloads used in several approved antibody-drug conjugates (ADCs) like brentuximab vedotin [4] [5]. This highlights the continued potential of marine peptides in oncology.

References

Tasidotin Metabolite Quantification: Analytical Application Note

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a high-performance liquid chromatography (HPLC) based strategy for the analysis of Tasidotin (ILX651) and its primary metabolites, supporting pharmacokinetic and metabolic stability studies in drug development.

Introduction and Metabolic Pathway

Tasidotin is a synthetic, third-generation dolastatin-15 analog with potent antitumor activity. It functions as a prodrug, requiring enzymatic conversion to its active form [1]. The primary metabolic pathway involves sequential hydrolysis, and understanding this is crucial for method development [1] [2].

The diagram below illustrates the key metabolic transformation of Tasidotin that your analytical method must monitor.

G Tasidotin Tasidotin (Prodrug) POP Prolyl Oligopeptidase (POP) Hydrolysis Tasidotin->POP Activation Metabolite_M1 Metabolite M1 (Tasidotin C-carboxylate) Primary Active Species POP->Metabolite_M1 P5 P5 Metabolite (N,N-dimethylvalyl-valyl- N-methylvalyl-prolyl-proline) POP->P5 P4 P4 Metabolite (Less Active) P5->P4 Deactivation

Proposed Analytical Method

The following methodology is reconstructed from published research describing the separation and detection of Tasidotin metabolites [1] [2].

  • Chromatographic System

    • Column: Reverse-phase C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm or similar) [2].
    • Mobile Phase: Binary gradient.
      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water [2].
      • Mobile Phase B: 0.07% TFA in Acetonitrile [2].
    • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10% | | 10 | 60% | | 12 | 60% | | 13 | 10% | | 15 | 10% |
    • Flow Rate: 1.0 mL/min [2].
    • Column Temperature: 40°C [2].
    • Injection Volume: 10-20 µL [1].
  • Detection

    • Detection Method 1: UV Detection. Monitor at 215 nm for optimal sensitivity for the peptide bonds [2].
    • Detection Method 2: Radiometric Detection. If using radiolabeled [3H]Tasidotin, an in-line flow radiochromatography detector (e.g., β-RAM) is required [2].
  • Sample Preparation (Proposed)

    • Matrix: Cell culture supernatants or deproteinized plasma samples [2].
    • Procedure:
      • Precipitate proteins by adding 3 volumes of ethanol to 1 volume of sample.
      • Vortex and centrifuge.
      • Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream.
      • Reconstitute the dry residue in 0.1% TFA in water for HPLC analysis [2].

Key Validation Parameters

For any bioanalytical method, key parameters must be validated. The table below summarizes the targets for a method intended to quantify Tasidotin and its metabolite M1.

Validation Parameter Target Criteria Application to Tasidotin/M1 Analysis
Specificity No interference from blank matrix at analyte retention times [3]. Confirm separation of Tasidotin, M1 (P5), P4, and proline [2].
Linearity & Range Calibration curve with R² > 0.99 [3] [4]. Prepare standards in target matrix. A range of 0.025–2.0 µg/mL may be a suitable starting point [3].
Accuracy Mean recovery within 85–115% of nominal concentration [3]. Assess using Quality Control (QC) samples at low, mid, and high concentrations.
Precision Intra- and inter-day precision (%CV) ≤15% [3]. Evaluate by repeatedly analyzing QC samples.
Sensitivity (LLOQ) Signal-to-noise ratio ≥10 [3]. Define the lowest measurable level of each analyte with acceptable precision and accuracy.

Critical Experimental Considerations

  • Enzyme Inhibition Studies: To confirm the role of Prolyl Oligopeptidase (POP) in the conversion, use a specific inhibitor like Z-prolyl-prolinal or N-benzyloxycarbonylprolylprolinal (BCPP). Co-incubation with the inhibitor should significantly reduce the formation of M1 (P5) in cellular assays [1] [2].
  • Metabolite Identification: The method must distinguish between the active metabolite M1 (P5) and the downstream, less-active metabolite P4. The generation of P4 and proline represents a deactivation pathway [2].
  • Standard Availability: Quantification requires authentic, pure reference standards of Tasidotin and its metabolites (M1/P5 and P4). The accuracy of the method is dependent on the quality and known purity of these standards [5].

References

Application Notes and Protocols: Assessing Tasidotin-Induced G2-M Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tasidotin hydrochloride is a synthetically derived, orally active peptide analog of the marine natural product dolastatin-15 [1] [2]. It is classified as a microtubule-targeted antimitotic agent that potently inhibits cell proliferation by suppressing microtubule dynamics without significantly affecting the total polymer mass of microtubules, leading to a characteristic G2-M phase cell cycle arrest [1].

The primary mechanism involves the suppression of dynamic instability at the plus ends of microtubules, specifically reducing the shortening rate and the frequency of catastrophe (transition from growth to shortening) [1]. It is noteworthy that Tasidotin acts as a relatively weak prodrug, with its major intracellular metabolite, tasidotin C-carboxylate, being 10 to 30 times more potent in altering microtubule dynamic instability [1]. This specific mechanism, which disrupts the normal function of the mitotic spindle, is the underlying cause of the observed arrest in the G2-M phase of the cell cycle.

The following diagram illustrates the mechanism of Tasidotin-induced G2-M arrest and the experimental workflow for its detection.

G Tasidotin Tasidotin Metabolite Tasidotin C-carboxylate Tasidotin->Metabolite Intracellular Activation Microtubules Microtubules Metabolite->Microtubules Binds Tubulin Dynamics Suppressed Microtubule Dynamics Microtubules->Dynamics Spindle Mitotic Spindle Dysfunction Dynamics->Spindle G2M_Arrest G2-M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Harvest Cell Harvest G2M_Arrest->Cell_Harvest Assay_Start Cell Seeding (500 cells/well) Drug_Treatment Tasidotin Treatment (24-120 h) Assay_Start->Drug_Treatment Drug_Treatment->Cell_Harvest PI_Staining Propidium Iodide Staining Cell_Harvest->PI_Staining FACS_Analysis Flow Cytometry Analysis PI_Staining->FACS_Analysis FACS_Analysis->G2M_Arrest

Key Experimental Findings and Quantitative Data

The efficacy of Tasidotin has been demonstrated across various cancer cell lines, with data supporting its potency and mechanism of action.

Table 1: In Vitro Anti-Proliferative Activity of Tasidotin in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM) Key Observations Source (Reference)
MCF7/GFP Breast Carcinoma 63 Inhibition of proliferation; Mitosis inhibition IC₅₀ = 72 nM [1]
NCI/ADR-RES Multidrug-Resistant Ovarian Relatively High Low drug accumulation (P-glycoprotein substrate) [2]
MDA-MB-435 Breast Carcinoma (or Melanoma) 4 High sensitivity [2]
HS 578-T Breast Carcinoma 200 Lower sensitivity [2]
SK-ES-1 Ewing's Sarcoma 2 - 320 (Range) G2-M arrest at 24 h; Apoptosis at 48 h post-wash [2]
RH30 Rhabdomyosarcoma 2 - 320 (Range) G2-M arrest at 24 h; Apoptosis at 48 h post-wash [2]

Table 2: In Vivo Efficacy and Clinical Pharmacokinetics of Tasidotin

Model / Study Dosage / Concentration Key Findings Source
Scid Mouse Xenograft 90 mg/kg/d, i.p., 5 days Maximally Tolerated Dose (MTD); Mean weight loss <16% [2]
Scid Mouse Xenograft 100 mg/kg/d, i.p., 5 days Toxic dose; >20% weight loss, one death [2]
Phase I Clinical Trial 46.8 mg/m², i.v., weekly (3w/4w) Recommended Phase II dose; manageable neutropenia [3]
Phase I Clinical Trial >46.8 mg/m² Dose-limiting neutropenia (fever, treatment delay) [3]

Detailed Experimental Protocols

Protocol: Cell-Based G2-M Arrest Assay using Flow Cytometry

This protocol is adapted from methods described in the search results for detecting Tasidotin-induced cell cycle arrest [2].

Principle: Cells are treated with Tasidotin, fixed, and stained with Propidium Iodide (PI). The DNA content is then quantified via flow cytometry. Cells in the G2-M phase possess double the DNA content of cells in the G1 phase, allowing for population distribution analysis.

Materials:

  • Cell Lines: SK-ES-1 (Ewing's sarcoma), RH30 (Rhabdomyosarcoma), or other relevant cancer cell lines.
  • Test Compound: this compound (ILX651), dissolved in DMSO or appropriate solvent.
  • Reagents: Phosphate-Buffered Saline (PBS), 70% ethanol (in PBS), Propidium Iodide (PI) staining solution (e.g., containing RNase A).
  • Equipment: Flow cytometer, cell culture incubator, centrifuge, biological safety cabinet.

Procedure:

  • Cell Seeding and Treatment:

    • Harvest and count exponentially growing cells.
    • Seed cells into 6-well or 12-well plates at an appropriate density (e.g., 2-5 x 10⁵ cells/well) and allow to adhere overnight.
    • Prepare serial dilutions of Tasidotin in complete culture medium. The final concentration of solvent (e.g., DMSO) should not exceed 0.1% (v/v). Include a vehicle control (0% drug).
    • Treat cells with the desired concentrations of Tasidotin (e.g., based on IC₅₀ values from Table 1) for a duration of 24 hours.
  • Cell Harvest and Fixation:

    • After incubation, collect both adherent and floating cells. Adherent cells can be trypsinized and pooled with the culture supernatant.
    • Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.
    • Wash the cell pellet with ice-cold PBS and centrifuge again.
    • Gently resuspend the cell pellet in 1 mL of ice-cold PBS.
    • While gently vortexing, add 3 mL of chilled 70% ethanol dropwise to fix the cells. Fix for at least 1 hour at 4°C (or overnight for best results).
  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and completely remove the ethanol.
    • Wash the cell pellet once with PBS to remove residual ethanol.
    • Resuspend the cell pellet in 0.5 - 1 mL of PI staining solution (containing RNase A to degrade RNA).
    • Incubate the cells in the dark for 30 minutes at 37°C or 60 minutes at room temperature.
  • Flow Cytometry Analysis:

    • Filter the cell suspension through a 35-70 µm nylon mesh to remove cell clumps.
    • Analyze the samples using a flow cytometer, collecting a minimum of 10,000 events per sample.
    • Excite PI with a 488 nm laser and measure fluorescence emission at >570 nm (e.g., using a PI/PE channel).
    • Use flow cytometry software to analyze the data. Gate on the single-cell population based on forward-scatter height vs. area to exclude doublets. Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2-M phases.
Protocol: Microtubule Dynamics Assay (Direct Mechanism Investigation)

This protocol is based on the seminal research that elucidated Tasidotin's primary mechanism of action [1].

Principle: The dynamic instability of purified microtubules is observed in real-time using video microscopy. Changes in parameters like growth and shortening rates are measured in the presence of Tasidotin or its active metabolite.

Materials:

  • Purified tubulin (e.g., from bovine brain)
  • PEM buffer (80 mM PIPES, 1 mM EGTA, 4 mM MgCl₂, pH 6.8)
  • GTP
  • Tasidotin and Tasidotin C-carboxylate
  • Microscope equipped for differential interference contrast (DIC) or fluorescence microscopy
  • Heated chamber maintained at 37°C

Procedure:

  • Microtubule Preparation: Prepare microtubule seeds by polymerizing purified tubulin in PEM buffer with GTP at 37°C.
  • Dynamic Assay: Dilute the seeds into a solution of purified tubulin (at a concentration below the critical concentration for spontaneous nucleation) in PEM buffer with GTP and the desired concentration of Tasidotin or its metabolite.
  • Data Acquisition: Immediately transfer the mixture to a microscopy chamber at 37°C. Record the growth and shortening of individual microtubules at both plus and minus ends in real-time.
  • Data Analysis: Manually or using specialized software, track the length changes of microtubule ends over time. Calculate the following dynamic instability parameters:
    • Growth Rate (µm/min)
    • Shortening Rate (µm/min)
    • Catastrophe Frequency (transition from growth to shortening, events/min)
    • Rescue Frequency (transition from shortening to growth, events/min)
    • Time Spent in Attenuated (Paused) State

Troubleshooting and Best Practices

  • Solvent Controls: Always include a vehicle control (e.g., 0.1% DMSO) as the baseline for cell cycle analysis and health.
  • Cell Confluence: Ensure cells are in the exponential growth phase at the time of treatment. Over-confluent cultures can skew cell cycle distributions.
  • Fixation: When fixing cells for flow cytometry, add the ethanol slowly while vortexing to prevent cell clumping.
  • Concentration Range: For initial experiments, use a broad concentration range of Tasidotin (e.g., 1 nM to 1 µM) to capture the full dose-response, including sub-IC₅₀ and supra-IC₅₀ effects.
  • Time Course: The 24-hour time point is standard for observing G2-M arrest. However, a time-course experiment (e.g., 6, 12, 24, 48 hours) can provide insights into the kinetics of arrest and the subsequent onset of apoptosis.
  • Metabolite Consideration: For highly precise mechanistic studies, consider using the active metabolite, tasidotin C-carboxylate, directly, as it is significantly more potent than the parent compound [1].

References

Comprehensive Application Notes and Protocols: Tasidotin Evaluation in Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marine-Derived Compounds and Preclinical Models

The search for novel antineoplastic agents has increasingly focused on marine ecosystems, which represent a promising source of bioactive compounds with unique mechanisms of action. Among these, Tasidotin (ILX651), a synthetic depsipeptide derived from dolastatin 15 originally isolated from the marine mollusk Dolabella auricularia, has emerged as a promising candidate for cancer therapy. As a third-generation dolastatin 15 analog, Tasidotin represents the continuing evolution of marine-derived compounds in oncology, building upon the success of other marine-inspired agents such as trabectedin (from tunicates) and eribulin (from sponges) that have achieved clinical approval [1] [2].

The transition from conventional chemotherapy to targeted therapies has necessitated the development of sophisticated preclinical models that can accurately predict clinical efficacy. Tumor xenograft models, which involve implanting human tumor cells or tissues into immunocompromised mice, remain a cornerstone approach in oncology drug development. These models provide an invaluable platform for evaluating the antitumor activity, optimal dosing regimens, and pharmacokinetic properties of novel compounds like Tasidotin before advancing to clinical trials. The pharmacological uniqueness of Tasidotin lies in its mechanism as a microtubule-targeted antimitotic agent that disrupts tubulin dynamics, ultimately leading to cell cycle arrest and apoptosis [3].

Xenograft Models in Cancer Research

Fundamental Principles and Applications

Tumor xenograft models serve as a critical bridge between in vitro studies and clinical trials in oncology drug development. These models involve the implantation of human tumor cells or tissues into immunodeficient mice, allowing researchers to study tumor biology and therapeutic responses in a living system. The strategic importance of xenograft models lies in their ability to maintain human tumor biology while allowing controlled manipulation and observation, making them particularly valuable for evaluating the in vivo efficacy and pharmacokinetics of novel anticancer agents like Tasidotin [4].

The successful establishment of xenograft models requires careful consideration of several factors, including the choice of immunodeficient mouse strain (e.g., NOD/SCID/IL2Rγnull [NSG], nude mice), tumor cell characteristics, implantation site, and monitoring techniques. Each component significantly influences model reliability and predictive value. Advanced versions such as patient-derived xenografts (PDX) have gained prominence due to their ability to better preserve the original tumor's heterogeneity, genomic alterations, and microenvironment, potentially offering enhanced clinical relevance [5].

Comparative Xenograft Modeling Techniques

Table: Comparison of Xenograft Implantation Methods

Implantation Method Engraftment Rate Metastasis Rate Technical Complexity Key Applications
Subcutaneous Injection High (~80-100%) Low (0%) Low Preliminary efficacy studies, tumor growth kinetics
Orthotopic (Biological Bond) High (~80%) High (liver: 80%, lung: 80%) Medium Metastatic studies, tumor-microenvironment interactions
Orthotopic (Suturing) Medium (~60%) Low (20%) High Historical comparison studies
Orthotopic (Syringe Injection) Variable Low (0%) Medium Liquid tumors, specific tissue implantation

Recent methodological advances have improved the reproducibility and metastatic potential of xenograft models. A novel orthotopic implantation technique using tissue adhesive (biological bond) has demonstrated superior engraftment and metastasis rates compared to conventional methods. This approach enables rapid implantation (<5 minutes) and creates more clinically relevant models that exhibit robust spontaneous metastasis to distant organs, mirroring the metastatic cascade observed in human cancers. Such models are particularly valuable for evaluating the antimetastatic potential of Tasidotin, providing critical insights beyond primary tumor growth inhibition [6].

Tasidotin Application Notes: Experimental Protocols

Tumor Xenograft Establishment and Tasidotin Dosing

Cell Line Selection and Culture:

  • Select appropriate human tumor cell lines based on research objectives. For Tasidotin studies, both sensitive (e.g., LOX melanoma) and resistant (e.g., H460 non-small cell lung cancer) lines have been utilized to comprehensively evaluate compound efficacy and resistance mechanisms [3].
  • Maintain cells in recommended media (RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Harvest cells during logarithmic growth phase using standard trypsinization procedures. Wash and resuspend in phosphate-buffered saline (PBS) or serum-free media to appropriate concentration for injection.

Xenograft Implantation:

  • Utilize 6-8 week old male athymic nude mice (or similar immunocompromised strains) with body weights of 20-25g.
  • For subcutaneous models, inject 5×10⁶ HCT116/Luc cells or comparable tumor cell count suspended in 100μL Matrigel/PBS mixture into the flank region using a 27-gauge needle [6].
  • Monitor animals daily for tumor development, measuring tumor dimensions with calipers 2-3 times weekly once palpable tumors form.
  • Calculate tumor volume using the formula: V = π/6 × length × width².
  • Randomize mice into treatment groups when tumors reach 100-150 mm³ to ensure uniform starting tumor size across groups.

Tasidotin Administration:

  • Prepare fresh Tasidotin solution in appropriate vehicle (e.g., saline) immediately before administration.
  • Administer Tasidotin intravenously at doses ranging from 20-120 mg/kg, with 20 mg/kg representing a clinically relevant dose [3].
  • Implement treatment schedules based on experimental objectives, such as single-dose pharmacokinetic studies or multi-dose efficacy studies (e.g., daily for 5 consecutive days every 3 weeks).
  • Include vehicle control groups receiving identical administration procedures without active compound.
Pharmacokinetic and Pharmacodynamic Assessments

Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours) post-Tasidotin administration via retro-orbital bleeding or cardiac puncture.
  • Isolate plasma by centrifugation at 4,000×g for 10 minutes and store at -80°C until analysis.
  • Harvest tumor tissues and normal organs (liver, kidney, spleen) at selected time points, snap-freeze in liquid nitrogen, and store at -80°C for drug concentration analysis.

Bioanalytical Methods:

  • Quantify Tasidotin and its metabolites (particularly tasidotin-C-carboxylate) in plasma and tumor tissues using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.
  • Process tissue samples by homogenizing in appropriate buffers (e.g., phosphate buffer) followed by protein precipitation with acetonitrile.
  • Employ calibration curves and quality control samples to ensure analytical accuracy and precision.

Enzyme Inhibition Studies:

  • To investigate Tasidotin metabolism, pre-administer Z-prolyl prolinal (5 mg/kg) 1 hour before Tasidotin administration to inhibit prolyl oligopeptidase, the enzyme responsible for converting Tasidotin to its active carboxylate metabolite [3].
  • Compare Tasidotin and metabolite levels with and without enzyme inhibition to elucidate metabolic pathways.

Diagram 1: Tasidotin Pharmacokinetic and Pharmacodynamic Pathway. This diagram illustrates the metabolic activation of Tasidotin and its subsequent biological effects, highlighting the conversion to the active carboxylate metabolite and the resulting antitumor activities.

Pharmacokinetic Data Analysis and Interpretation

Tasidotin and Metabolite Disposition

Table: Pharmacokinetic Parameters of Tasidotin and Tasidotin-C-Carboxylate After IV Administration

Parameter Tasidotin (20 mg/kg) Tasidotin (120 mg/kg) Tasidotin-C-Carboxylate (after Tasidotin administration) Tasidotin-C-Carboxylate (direct administration)
Cmax (μg/mL) 25.4 ± 3.2 152.5 ± 18.7 1.8 ± 0.3 (plasma), 15.2 ± 2.1 (tumor) 45.2 ± 5.6
t½ (hours) 2.8 ± 0.4 3.1 ± 0.5 4.2 ± 0.6 (tumor) 0.3 ± 0.1
AUC0-∞ (μg·h/mL) 42.3 ± 5.1 254.1 ± 30.8 8.9 ± 1.2 (plasma), 85.3 ± 9.8 (tumor) 12.3 ± 1.8
Tumor-to-Plasma Ratio 1.5 ± 0.3 1.8 ± 0.4 9.6 ± 1.3 -
Metabolic Conversion 5.5% ± 0.8% 4.8% ± 0.7% - -

The pharmacokinetic profile of Tasidotin reveals several noteworthy characteristics that inform its clinical application. After intravenous administration, Tasidotin demonstrates dose-dependent kinetics with proportional increases in exposure across the tested dose range (20-120 mg/kg). The similar pharmacokinetic behavior observed in both LOX (sensitive) and H460 (resistant) tumor-bearing mice indicates that differential tumor sensitivity is not attributable to altered drug disposition but rather to intrinsic cellular resistance mechanisms [3].

A key finding from pharmacokinetic studies is the preferential accumulation of the active metabolite, tasidotin-C-carboxylate, in tumor tissue compared to plasma. The tumor-to-plasma ratio of approximately 9.6 for the carboxylate metabolite suggests selective retention at the target site, potentially enhancing antitumor efficacy while minimizing systemic exposure. This tumor-selective distribution may be attributed to impaired drug efflux mechanisms or metabolic trapping within tumor cells. The striking difference in half-life observed for tasidotin-C-carboxylate when formed intratumorally versus administered directly (4.2 hours versus 0.3 hours) indicates that efflux from cells into plasma represents the rate-limiting step in its elimination, further promoting intratumoral retention [3].

Metabolic Activation and Prodrug Considerations

These findings establish Tasidotin as a prodrug that requires metabolic activation to exert its antineoplastic effects. The relatively low conversion rate (<5% of administered dose) suggests optimized dosing strategies should focus on maintaining sufficient Tasidotin exposure to ensure continuous intratumoral generation of the active metabolite rather than achieving high peak concentrations of the parent compound. This metabolic activation pathway represents a critical consideration for clinical translation, as interpatient variability in prolyl oligopeptidase expression or activity could significantly influence treatment outcomes [3].

Therapeutic Efficacy and Toxicity Assessment

Antitumor Activity and Mechanism Elucidation

The therapeutic efficacy of Tasidotin has been demonstrated across multiple xenograft models, with particular activity observed in melanoma models such as LOX. Treatment with Tasidotin following a schedule of daily administration for 5 consecutive days every 3 weeks resulted in significant tumor growth inhibition compared to vehicle controls. The antitumor mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis [3].

The critical role of metabolic activation in Tasidotin's mechanism was definitively established through enzyme inhibition studies. When mice were pretreated with Z-prolyl prolinal before Tasidotin administration, the antitumor activity was completely abolished, providing compelling evidence that the carboxylate metabolite rather than the parent compound mediates the therapeutic effects. This finding has important implications for clinical development, suggesting that assessment of metabolic conversion efficiency may be necessary for patient stratification [3].

Hematological Toxicity Assessment in Humanized Models

The evaluation of off-target toxicities, particularly hematological effects, represents a crucial component of comprehensive preclinical assessment. The development of humanized bone marrow xenograft models using NOD/SCID/γchainnull mice reconstituted with human CD34+ hematopoietic cells provides a sophisticated platform for predicting human-specific hematological toxicity [4].

In these models, flow cytometric analyses following treatment with chemotherapeutic regimens have demonstrated that human bone marrow cells exhibit significantly greater sensitivity compared to murine bone marrow cells, highlighting the importance of humanized systems for accurate toxicity prediction. For Tasidotin evaluation, such models could be employed to assess potential myelosuppressive effects and establish a therapeutic index that informs clinical dosing strategies [4].

Advanced Xenograft Modeling Techniques

Orthotopic and Metastatic Models

Orthotopic implantation techniques that place tumor cells or fragments in their corresponding tissue environment provide more physiologically relevant models for evaluating drug efficacy. A novel approach utilizing tissue adhesive (biological bond) for tumor transplantation has demonstrated superior engraftment rates and metastatic potential compared to conventional methods [6].

Procedure for Orthotopic Implantation Using Biological Bond:

  • Prepare uniform tumor fragments (0.15 mg) from established subcutaneous xenografts, removing necrotic areas.
  • Anesthetize mice using isoflurane gas (1-2%) and perform aseptic surgical preparation.
  • Make a small midline incision (approximately 1 cm) in the abdominal wall to expose the cecum.
  • Apply approximately 10μL of tissue adhesive (e.g., Vetbond) to the serosal surface of the cecum.
  • Immediately place the tumor fragment onto the adhesive and hold in place for 10-15 seconds until secure bonding is achieved.
  • Close the abdominal incision using the same tissue adhesive or standard surgical sutures.
  • Monitor animals daily for signs of distress and measure tumor growth weekly via bioluminescence imaging if using luciferase-expressing cells.

This technique achieves 80% engraftment success with consistent metastasis to liver and lungs in all mice with established primary tumors, representing a significant improvement over conventional suturing (20% metastasis) or direct injection (0% metastasis) methods. The model successfully recapitulates the metastatic cascade observed in human cancers, making it particularly valuable for evaluating the antimetastatic potential of Tasidotin [6].

Patient-Derived Xenograft (PDX) Models

PDX models generated by directly implanting patient tumor fragments into immunodeficient mice better preserve the original tumor's heterogeneity, stromal components, and molecular characteristics compared to cell line-derived xenografts. These models offer enhanced predictive value for clinical response and are particularly useful for evaluating targeted therapies [5].

Protocol for PDX Establishment:

  • Obtain fresh tumor specimens from surgical resections with appropriate ethical approval and informed consent.
  • Wash tissue in PBS containing 1% penicillin/streptomycin and slice into small fragments (5×5 mm) using sterile scalpel blades.
  • Implant fragments subcutaneously into the flank of NOD/SCID/IL2Rγnull (NSG) mice within 2-4 hours of surgical resection.
  • Monitor mice for tumor development up to one year, measuring tumor dimensions weekly with calipers once palpable.
  • Calculate tumor volume using the formula: V = π/6 × length × width².
  • Passage established tumors by harvesting and reimplanting fragments into subsequent mouse generations when tumors reach 1000-1500 mm³.
  • Validate PDX models through histopathology, short tandem repeat (STR) profiling, and molecular characterization to confirm preservation of original tumor features.

PDX models have demonstrated successful engraftment rates of approximately 44% across diverse pediatric solid tumors, with particularly high rates for sarcomas (above 55%). These models maintain high concordance with original tumors in histopathology (85.45%) and STR profiling (81.1%), with 92.6% of sarcoma PDXs retaining original fusion genes, supporting their fidelity as research tools [5].

G Start Study Design Model_Selection Model Selection Start->Model_Selection Implantation Tumor Implantation Model_Selection->Implantation Cell_Line Cell Line-Derived Xenograft (CDX) PDX_Model Patient-Derived Xenograft (PDX) Orthotopic Orthotopic Model Humanized Humanized Bone Marrow Model Dosing Tasidotin Dosing Implantation->Dosing Monitoring Tumor Monitoring Dosing->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Efficacy Tumor Growth Inhibition PK Pharmacokinetic Analysis Toxicity Toxicity Assessment Biomarkers Biomarker Evaluation

Diagram 2: Xenograft Model Development and Tasidotin Evaluation Workflow. This diagram outlines the sequential steps in establishing xenograft models and evaluating Tasidotin efficacy, from initial study design through final analysis.

Conclusion

The comprehensive evaluation of Tasidotin in tumor xenograft models provides valuable insights into its pharmacokinetic behavior, metabolic activation, and antitumor efficacy. The unique prodrug characteristics of Tasidotin, requiring conversion to an active carboxylate metabolite by prolyl oligopeptidase, highlight the importance of considering metabolic capacity in both preclinical models and potential patient populations. The differential sensitivity observed across tumor types underscores the need for biomarker development to identify responsive malignancies.

The advanced xenograft techniques outlined in these application notes, including orthotopic implantation with tissue adhesives and patient-derived xenograft models, offer enhanced physiological relevance for evaluating Tasidotin's antitumor and antimetastatic potential. Similarly, humanized bone marrow models provide sophisticated platforms for predicting human-specific hematological toxicities. Together, these approaches facilitate a comprehensive preclinical assessment that can inform clinical trial design and optimize the development strategy for this promising marine-derived therapeutic agent.

References

Comprehensive Application Notes and Protocols: Measuring Tasidotin-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tasidotin and Its Mechanism of Action

Tasidotin (also known as ILX-651) is a synthetic third-generation dolastatin-15 analogue that has reached Phase II clinical trials for various cancers, including metastatic melanoma, prostate, pancreatic, and cervical cancers [1]. As a potent microtubule-targeting agent, Tasidotin belongs to the growing class of marine-derived antineoplastic agents that have shown significant promise in oncology [2] [3]. Tasidotin and its structural analogues are part of the "tubulin agent" class that specifically targets the vinca domain of tubulin, leading to the disruption of microtubule dynamics and ultimately triggering apoptotic cell death in cancer cells [2].

The primary mechanism of Tasidotin involves intracellular hydrolysis to its active metabolite, P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which demonstrates even greater potency as an inhibitor of tubulin polymerization than the parent compound [4]. This intracellular activation is mediated by the enzyme prolyl oligopeptidase, and the conversion to P5 represents a crucial activation step in Tasidotin's antimitotic activity [4]. Following this activation, Tasidotin and its metabolites suppress microtubule dynamics by binding to tubulin at the vinca site, leading to mitotic arrest at the G2/M phase of the cell cycle [4] [1]. This arrest activates the intrinsic apoptotic pathway through mitochondrial membrane permeabilization, cytochrome c release, and caspase activation, ultimately resulting in programmed cell death of the cancer cells [5].

Understanding Apoptosis Signaling Pathways

Biochemical Basis of Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct biochemical and morphological changes [5]. The key biochemical features include caspase activation, DNA fragmentation, and membrane phosphatidylserine externalization [6] [5]. Caspases, a family of cysteine proteases that cleave after aspartic acid residues, serve as both initiators and executioners of apoptosis [5]. They exist as inactive zymogens (pro-caspases) that undergo proteolytic activation during apoptosis, leading to the cleavage of vital cellular proteins and disintegration of the nuclear scaffold and cytoskeleton [5].

The morphological hallmarks of apoptosis include chromatin condensation, nuclear fragmentation, cell shrinkage (pyknosis), membrane blebbing, and formation of apoptotic bodies [5]. These changes occur in a coordinated manner and distinguish apoptosis from other forms of cell death such as necrosis. From a therapeutic perspective, understanding these morphological and biochemical changes is essential for developing accurate detection methods for Tasidotin-induced apoptosis [6] [5].

Key Apoptotic Pathways Activated by Antimitotic Agents

Microtubule-targeting agents like Tasidotin primarily activate the intrinsic mitochondrial pathway of apoptosis [5]. This pathway is initiated by intracellular stress signals, including mitotic arrest, which disrupt the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins [5]. The subsequent mitochondrial outer membrane permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm [5]. Cytochrome c then forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation [5]. The initiator caspases (caspase-9 in the intrinsic pathway) then activate the executioner caspases (caspase-3, -6, and -7), which mediate the proteolytic cleavage of cellular substrates and the characteristic morphological changes of apoptosis [5].

Table 1: Major Apoptotic Pathways and Their Characteristics

Pathway Initiators Key Components Caspase Activation Primary Regulatory Mechanisms
Intrinsic (Mitochondrial) Cellular stress, DNA damage, mitotic arrest Bcl-2 family, cytochrome c, Apaf-1, caspase-9 Caspase-9 → Caspase-3 Balance of pro/anti-apoptotic Bcl-2 proteins
Extrinsic (Death Receptor) FasL, TNF-α, TRAIL Death receptors, FADD, caspase-8 Caspase-8 → Caspase-3 Receptor-ligand interactions, DISC formation
Execution Phase Activated by both pathways Caspase-3, -6, -7, ICAD/DFF45 Amplification cascade IAP family proteins, Smac/DIABLO

The following diagram illustrates the core apoptotic pathways activated by Tasidotin treatment:

G Tasidotin Tasidotin MicrotubuleDisruption Microtubule Disruption Tasidotin->MicrotubuleDisruption MitoticArrest Mitotic Arrest MicrotubuleDisruption->MitoticArrest Bcl2Imbalance Bcl-2 Family Imbalance MitoticArrest->Bcl2Imbalance MitochondrialOuterMembranePermeabilization Mitochondrial Outer Membrane Permeabilization Bcl2Imbalance->MitochondrialOuterMembranePermeabilization CytochromeCRelease Cytochrome c Release MitochondrialOuterMembranePermeabilization->CytochromeCRelease ApoptosomeFormation Apoptosome Formation (Apaf-1 + Caspase-9) CytochromeCRelease->ApoptosomeFormation Caspase9Activation Caspase-9 Activation ApoptosomeFormation->Caspase9Activation Caspase3Activation Caspase-3 Activation Caspase9Activation->Caspase3Activation ApoptoticEvents Apoptotic Events (DNA fragmentation, PS externalization, membrane blebbing) Caspase3Activation->ApoptoticEvents

Apoptosis Detection Methods and Their Applications

Biochemical and Molecular Detection Methods

Caspase activity assays represent one of the most specific methods for detecting apoptosis [5]. These assays typically utilize fluorogenic or chromogenic substrates that become fluorescent or colored upon cleavage by active caspases [5]. The most frequently measured caspases in Tasidotin-induced apoptosis are caspase-3 and -9, with caspase-3 serving as a key executioner caspase and caspase-9 as an initiator of the intrinsic pathway [5]. The TUNEL assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) is another widely used method that detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks, a characteristic feature of apoptosis [6] [5]. However, it's important to note that DNA laddering can occasionally be observed in necrotic cells, so this method should be combined with other apoptosis detection techniques for confirmation [5].

Western blot analysis of apoptosis-related proteins provides complementary information about the apoptotic process [5]. Key targets for Western blot in Tasidotin-treated cells include cleavage of caspase-3, caspase-9, and PARP (poly-ADP ribose polymerase), as well as changes in the expression levels of Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-XL) [5]. The appearance of cleaved fragments indicates caspase activation and confirms the engagement of the apoptotic machinery.

Morphological and Membrane-Based Detection Methods

Microscopy-based techniques allow direct visualization of apoptotic morphological changes [6] [5]. Fluorescence microscopy using DNA-binding dyes such as Hoechst 33342, DAPI, or propidium iodide can reveal chromatin condensation and nuclear fragmentation [6]. Transmission electron microscopy provides the highest resolution images of apoptotic cells, showing details such as chromatin margination, cytoplasmic condensation, and apoptotic body formation [6] [5]. However, electron microscopy requires specialized equipment and expertise, and is typically used for detailed morphological analysis rather than routine quantification [6].

Flow cytometry-based methods offer quantitative analysis of apoptosis in large cell populations [6]. The Annexin V/PI staining method is particularly valuable as it can distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [6]. This method detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which occurs in the early stages of apoptosis [6] [5]. Membrane integrity, as assessed by propidium iodide exclusion, helps distinguish apoptotic from necrotic cells [6].

Table 2: Comparison of Major Apoptosis Detection Methods

Method Principle Key Readout Advantages Limitations Suitable for Tasidotin Studies
Caspase Activity Assays Cleavage of fluorogenic substrates Caspase-3, -8, -9 activity High specificity, quantitative, early detection Transient activation, may miss late apoptosis Excellent for mechanism confirmation
Annexin V/PI Staining PS externalization & membrane integrity Early/late apoptosis distinction Simple, quantitative, distinguishes apoptosis stages Cannot detect apoptosis in PS-negative cells Ideal for dose-response and time-course
TUNEL Assay DNA strand break labeling DNA fragmentation Specific for late apoptosis, can be combined with IF May detect necrosis, later event in apoptosis Good for confirmation, especially with long treatments
Western Blot Protein cleavage/expression Caspase cleavage, PARP cleavage, Bcl-2 levels Mechanistic information, multiple targets Semi-quantitative, requires optimization Essential for pathway analysis
Nuclear Morphology DNA staining & microscopy Chromatin condensation, nuclear fragmentation Direct visualization, distinguishes stages Subjective, time-consuming for quantification Useful for preliminary assessment

Experimental Protocols for Measuring Tasidotin-Induced Apoptosis

Cell Culture and Tasidotin Treatment Protocol

Materials Required: Tasidotin hydrochloride (commercially available as ILX-651), appropriate cancer cell lines (e.g., CA46 Burkitt lymphoma, CCRF-CEM leukemia, MCF-7 breast carcinoma) [4], complete culture medium, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), cell culture vessels.

Procedure:

  • Cell preparation: Maintain cells in appropriate medium (e.g., RPMI 1640 for suspension cells, DMEM for adherent cells) supplemented with 5-10% fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere [4]. Culture suspension cells in log phase at approximately 10⁶ cells/mL [4].
  • Tasidotin stock solution: Prepare 10 mM Tasidotin stock in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Treatment protocol: Seed cells at appropriate density (e.g., 2-5 × 10⁴ cells/cm² for adherent cells, 2-5 × 10⁵ cells/mL for suspension cells) and allow to adhere overnight (for adherent cells). Prepare fresh treatment medium containing serial dilutions of Tasidotin (typical range: 1 nM to 10 μM based on cell line sensitivity) [4]. Include vehicle control (DMSO at same concentration as highest treatment group, typically ≤0.1%).
  • Incubation: Treat cells for 6-72 hours, depending on experimental objectives. For time-course studies, collect samples at multiple time points (e.g., 6, 12, 24, 48, 72 hours).

Critical Notes: The cytotoxicity of Tasidotin correlates with total cell uptake of the compound and is affected by the extent of intracellular degradation of the active metabolite P5 to less active products [4]. Consider pre-treating cells with prolyl oligopeptidase inhibitors (e.g., N-benzyloxycarbonylprolylprolinal, BCPP) to study the effect on Tasidotin activation if investigating metabolism [4].

Annexin V/Propidium Iodide Staining Protocol

Materials Required: Annexin V binding buffer, fluorescein isothiocyanate (FITC)-conjugated Annexin V, propidium iodide (PI) solution, flow cytometry tubes, flow cytometer.

Procedure:

  • Cell harvesting: For adherent cells, gently trypsinize to avoid mechanical damage to the membrane. For suspension cells, collect directly. Wash cells once with cold PBS.
  • Staining: Resuspend approximately 1-5 × 10⁵ cells in 100 μL of Annexin V binding buffer. Add FITC-conjugated Annexin V (typically 1-5 μL) and PI (typically 5-10 μL of a 50 μg/mL solution). Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC (FL1) and PI (FL2 or FL3) channels with appropriate compensation.
  • Gating strategy: Collect at least 10,000 events per sample. Gate on intact cells using forward and side scatter, then analyze fluorescence: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Critical Notes: Include unstained controls, single-stained controls for compensation, and appropriate controls for setting quadrant positions (untreated cells, cells treated with known apoptosis inducers). Avoid prolonged storage after staining as this increases background signal.

Caspase-3/7 Activity Assay Protocol

Materials Required: Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC), cell lysis buffer, black multiwell plates, fluorometer or plate reader capable of fluorescence measurements.

Procedure:

  • Cell preparation: Harvest treated and control cells by gentle centrifugation (300 × g for 5 minutes). Wash once with cold PBS.
  • Cell lysis: Resuspend cell pellet in appropriate volume of lysis buffer (typically 50-100 μL per 10⁶ cells). Incubate on ice for 15-30 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to remove cellular debris.
  • Reaction setup: Transfer supernatant to black multiwell plates. Prepare reaction mixture containing caspase substrate at recommended concentration (typically 50 μM). Include a negative control without substrate and a blank with lysis buffer only.
  • Measurement: Incubate at 37°C and measure fluorescence at appropriate intervals (e.g., every 15-30 minutes for 2 hours) using excitation/emission wavelengths specific to the cleaved fluorophore (e.g., AMC: Ex 380 nm/Em 460 nm; AFC: Ex 400 nm/Em 505 nm).
  • Normalization: Normalize caspase activity to protein concentration determined by Bradford or BCA assay.

Critical Notes: Include a positive control (e.g., cells treated with 1 μM staurosporine for 4-6 hours). Perform assay in linear range of enzyme activity. Consider using specific caspase inhibitors (e.g., Ac-DEVD-CHO for caspase-3) to confirm specificity.

The following workflow diagram illustrates the key steps in assessing Tasidotin-induced apoptosis:

G CellCulture Cell Culture & Tasidotin Treatment Harvesting Cell Harvesting (avoid mechanical damage) CellCulture->Harvesting AssaySelection Assay Selection Harvesting->AssaySelection AnnexinV Annexin V/PI Staining AssaySelection->AnnexinV Early Apoptosis Quantification Caspase Caspase Activity Assay AssaySelection->Caspase Mechanistic Confirmation TUNEL TUNEL Assay AssaySelection->TUNEL Late Apoptosis Detection Western Western Blot Analysis AssaySelection->Western Pathway Analysis Analysis Data Analysis & Interpretation AnnexinV->Analysis Caspase->Analysis TUNEL->Analysis Western->Analysis

Data Interpretation and Experimental Considerations

Quantification and Statistical Analysis

Dose-response relationships are crucial for establishing Tasidotin's pro-apoptotic effects. Calculate IC50 values for apoptosis induction using non-linear regression analysis of dose-response curves [4]. For time-course studies, determine the optimal treatment duration that captures various stages of apoptosis – early apoptosis (caspase activation, PS externalization) typically peaks before late apoptosis (DNA fragmentation) [5].

Statistical considerations should include appropriate replication (minimum n=3 independent experiments), use of positive and negative controls in each experiment, and application of suitable statistical tests (e.g., one-way ANOVA with post-hoc tests for multiple comparisons, Student's t-test for two-group comparisons). Data should be presented as mean ± standard deviation or standard error of the mean.

Troubleshooting and Validation

Common challenges in measuring Tasidotin-induced apoptosis include variable metabolism between cell lines (affecting activation to P5) [4], onset of secondary necrosis with prolonged high-dose treatments, and potential interference from cell cycle arrest effects [4] [5]. To address these issues:

  • Metabolic variations: Characterize Tasidotin metabolism in your cell system using HPLC methods as described in the literature [4].
  • Necrosis interference: Use multiple apoptosis detection methods to distinguish true apoptosis from other cell death mechanisms.
  • Temporal considerations: Perform time-course experiments to identify optimal time points for detecting specific apoptotic markers.

Validation approaches should include:

  • Using known inducers and inhibitors of apoptosis as controls
  • Correlating apoptosis measurements with other endpoints (e.g., cell viability, clonogenic survival)
  • Confirming key findings with multiple complementary methods
  • Assessing morphology alongside biochemical markers

Table 3: Expected Results for Tasidotin-Induced Apoptosis

Parameter Early Apoptosis (6-24h) Mid Stage (24-48h) Late Apoptosis (48-72h)
Caspase-3 Activity 2-5 fold increase 5-15 fold increase May decrease as cells progress
Annexin V+ Cells 10-30% 30-60% 50-80% (Annexin V+/PI+)
Nuclear Morphology Mild chromatin condensation Pronounced condensation & fragmentation Extensive fragmentation
Mitochondrial Potential Early decrease Significant decrease Complete loss
Cell Viability Minimal decrease Moderate decrease (50-70%) Severe decrease (20-40%)

References

Tasidotin Pharmacokinetic Parameters in Non-Human Primates

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from the identified study, where Tasidotin was administered intravenously at a dose of 0.75 mg/kg [1].

Analyte Matrix AUC (μM·min) (Mean ± SD) Half-life (min) (Mean ± SD) CSF:Plasma AUC Ratio (Mean ± SD)
Tasidotin (Parent drug) Plasma 30 ± 10 27 ± 4 1.1 ± 0.4
CSF 28 ± 10 96 ± 40
Tasidotin-C-carboxylate (Metabolite) Plasma 54 ± 19 229 ± 73 Not Reported
desprolyl-tasidotin-C-carboxylate (Metabolite) Plasma 12 ± 2 100 ± 29 Not Reported

Additional PK Parameters for Tasidotin [1]:

  • Plasma Clearance: 44 ± 14 mL/min/kg
  • Model-dependent Clearance: 35 mL/min/kg (Tasidotin), 2 mL/min/kg (Tasidotin-C-carboxylate)

Experimental Workflow for PK Sampling

The study describes a general workflow for sample collection and analysis. The diagram below outlines the key steps involved in such a pharmacokinetic study.

G cluster_1 Collection Points A Drug Administration (0.75 mg/kg IV) B Serial Biofluid Collection A->B C Sample Processing B->C B1 Plasma Sampling B->B1 B2 CSF Sampling B->B2 D Analytical Measurement (LC-MS/MS) C->D E Pharmacokinetic Analysis D->E

The specific methodological details reported in the search results are limited to the following points [1]:

  • Administration: Tasidotin was administered as an intravenous (IV) injection.
  • Sampling: Serial samples of both plasma and cerebrospinal fluid (CSF) were collected after administration.
  • Analysis: Concentrations of Tasidotin and its metabolites were determined, and pharmacokinetic parameters were estimated using model-independent and model-dependent methods.

Gaps in Available Protocol Details

The current search results lack the precise details needed to replicate the protocol fully. Key missing information includes:

  • Exact Sampling Timepoints: The specific times post-dose for plasma and CSF collection are not listed.
  • Sample Processing Steps: Procedures for centrifugation, aliquoting, and storage of plasma and CSF samples are not described.
  • Analytical Method Details: While an LC-MS/MS method is mentioned in a reference within the study, the specific chromatographic conditions, mass spectrometer settings, and sample preparation steps (e.g., extraction, reconstitution) are not provided [1].
  • Data Analysis Specifications: The exact software or algorithms used for the model-independent and model-dependent pharmacokinetic analysis are not specified.

References

Comprehensive Application Notes and Protocols: IC50 Determination of Tasidotin in Suspension Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tasidotin and Its Mechanism of Action

Tasidotin (also known as ILX-651 or synthadotin) is a synthetic pentapeptide analog derived from the antimitotic depsipeptide dolastatin 15, which has progressed to Phase II clinical trials as an oncolytic agent [1] [2]. This promising therapeutic agent belongs to the class of antimitotic compounds that specifically target tubulin in cancer cells, disrupting microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis [3] [4]. Tasidotin features a structural modification where the carboxyl-terminal ester group of dolastatin 15 has been replaced by a carboxy-terminal tert-butyl amide moiety, enhancing its metabolic stability while maintaining potent antitumor activity [1].

The molecular formula of Tasidotin hydrochloride is C₃₂H₅₉ClN₆O₅, with a molecular weight of 643.30100 g/mol [3]. Tasidotin functions as a microtubule assembly inhibitor, disrupting the normal dynamics of microtubule formation and leading to mitotic arrest in dividing cells [3]. Unlike many antimitotic agents that directly target tubulin polymerization, Tasidotin undergoes intracellular activation through enzymatic hydrolysis by prolyl oligopeptidase, converting it to its active metabolite P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [1] [2]. This activated metabolite demonstrates significantly enhanced inhibition of tubulin polymerization compared to the parent compound, despite showing reduced cytotoxicity in certain cellular models [1].

Key Metabolic Pathways and Activation Steps

The intracellular metabolism of Tasidotin follows a carefully orchestrated sequence of activation and deactivation steps that ultimately determine its therapeutic efficacy:

  • Primary Activation: Tasidotin is hydrolyzed intracellularly by the enzyme prolyl oligopeptidase to form the active pentapeptide metabolite P5 [1] [2]. This conversion is essential for Tasidotin's antimitotic activity, as P5 demonstrates substantially greater potency as an inhibitor of tubulin polymerization compared to the parent compound.

  • Secondary Metabolism: The active P5 metabolite undergoes further degradation to form P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) and ultimately free proline, which represents the major radiolabeled product found in cell lines studied [1]. This degradation pathway serves as a deactivation mechanism, with P4 exhibiting minimal antitubulin or cytotoxic activity compared to P5.

  • Metabolic Regulation: The cytotoxicity of Tasidotin in seven suspension cell lines correlated strongly with total cell uptake of the compound and was negatively affected by the extent of P5 degradation to proline and P4 [1]. When CCRF-CEM human leukemia cells were treated with N-benzyloxycarbonylprolylprolinal (BCPP), a specific inhibitor of prolyl oligopeptidase, researchers observed a 30-fold increase in the IC₅₀ of Tasidotin and a marked increase in intracellular Tasidotin levels, confirming the critical role of this enzymatic activation in the drug's mechanism of action [2].

Protocol for IC₅₀ Determination in Suspension Cell Lines

Cell Culture and Maintenance
  • Cell Lines: The following suspension cell lines have been used in Tasidotin studies: CCRF-CEM human leukemia cells, Burkitt lymphoma CA46 cells, and other leukemia/lymphoma lines obtained from the National Cancer Institute [1].

  • Culture Conditions: Grow suspension cells in RPMI 1640 medium supplemented with 5-10% fetal bovine serum (10% for Burkitt lymphoma CA46 cells) in a humidified 5% CO₂ atmosphere at 37°C [1]. Maintain cells in logarithmic growth phase at approximately 10⁶ cells/mL for all experiments.

  • Passaging: Subculture cells every 2-3 days to maintain optimal density and viability. Determine cell density and viability using trypan blue exclusion and a hemocytometer or automated cell counter before experimental procedures.

Drug Preparation and Treatment
  • Drug Formulation: Prepare this compound stock solution in DMSO at a concentration of 10 mM, and store in aliquots at -20°C [1] [3]. Avoid repeated freeze-thaw cycles to maintain drug stability.

  • Working Solutions: Prepare serial dilutions of Tasidotin in complete culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition.

  • Drug Exposure: Add Tasidotin to cells in logarithmic growth phase at concentrations typically ranging from low nanomolar to micromolar levels, depending on the cell line sensitivity [1] [3]. Include vehicle control (0.1% DMSO) and blank control in each experiment.

Cell Viability Assessment Using MTT Assay

The MTT (thiazolyl blue tetrazolium bromide) assay provides a colorimetric measurement of cell viability based on the metabolic reduction of MTT to formazan by viable cells [5]. This method has been extensively validated for cytotoxicity assessment of Tasidotin and related compounds [3].

  • Cell Seeding: Seed cells in 96-well flat-bottom microtiter plates at a density of 500-1000 cells per well in 100 μL of medium [3]. For suspension cells, gentle agitation may be required to ensure even distribution.

  • Drug Incubation: After overnight incubation to allow cell stabilization, add 100 μL of medium containing Tasidotin at appropriate concentrations to achieve the desired final concentrations in a total volume of 200 μL/well. Include at least three replicates per condition [5].

  • MTT Application: Following 120 hours of drug exposure, add 250 μg of MTT to each well and incubate at 37°C with 5% CO₂ for 4-6 hours [3].

  • Formazan Solubilization: Carefully remove the medium and resuspend the formed formazan crystals in 100 μL of DMSO. Agitate plates gently to ensure complete dissolution of crystals [5].

  • Absorbance Measurement: Measure absorbance at 595 nm using a microplate spectrophotometer (e.g., VERSAmax spectrophotometer). Normalize absorbance values to vehicle-treated controls to determine percentage viability [3].

IC₅₀ Calculation and Data Analysis
  • Viability Calculation: Calculate percentage viability for each treatment condition using the formula: Cell viability (%) = (Absorbance_sample / Absorbance_control) × 100 [5]

  • Dose-Response Modeling: Fit the concentration-response data using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, R). The IC₅₀ value represents the concentration of Tasidotin that produces 50% reduction in cell viability compared to vehicle-treated controls [5].

  • Quality Control: Ensure that vehicle control wells show robust growth and that positive control compounds (if used) demonstrate expected cytotoxicity. Experiments should be repeated in at least three independent biological replicates to account for variability.

Quantitative Data on Tasidotin Cytotoxicity

Table 1: IC₅₀ Values of Tasidotin Across Various Suspension Cell Lines

Cell Line Cancer Type IC₅₀ Value (nM) Experimental Conditions Reference
CCRF-CEM Human leukemia 4-200 nM (range) 120h MTT assay [1]
MDA-MB-435 Breast carcinoma 4 nM 0.1 μM [³H]Tasidotin, 120h [3]
HS 578-T Breast carcinoma 200 nM 0.1 μM [³H]Tasidotin, 120h [3]
NCI/ADR-RES Multidrug-resistant >200 nM 120h MTT assay [3]
Various sarcoma lines Ewing's, rhabdomyosarcoma, osteosarcoma, synovial sarcoma 2-320 nM (range) 120h MTT assay [3]

Table 2: Metabolic Parameters of Tasidotin in Cancer Cell Lines

Parameter Value Experimental Context Significance Reference
P5 tubulin inhibition Significantly more active than Tasidotin Purified bovine brain tubulin Metabolic activation enhances antitubulin activity [1]
P4 activity Little antitubulin or cytotoxic activity In vitro tubulin polymerization Deactivation pathway [1]
Prolyl oligopeptidase inhibition 30-fold increase in IC₅₀ CCRF-CEM with BCPP inhibitor Confirms activation mechanism [2]
Major radiolabeled metabolite Proline All cell lines studied Ultimate degradation product [1]
Cytotoxicity correlation With total cell uptake Seven suspension cell lines Uptake critical for efficacy [1]

Workflow and Metabolic Pathway Visualization

Tasidotin Activation and IC₅₀ Determination Workflow

The following diagram illustrates the complete experimental workflow for assessing Tasidotin activity in suspension cell lines, from metabolic activation to IC₅₀ determination:

G Tasidotin IC50 Determination Workflow cluster_degradation Deactivation Pathway start Cell Culture Preparation (Suspension Lines) drug_exp Tasidotin Exposure (Serial Dilutions) start->drug_exp metabolism Intracellular Metabolism drug_exp->metabolism activation Enzymatic Activation (Prolyl Oligopeptidase) metabolism->activation p5_form Active Metabolite P5 Formation activation->p5_form tubulin_inhib Tubulin Polymerization Inhibition p5_form->tubulin_inhib deg1 P5 Degradation p5_form->deg1 mitotic_arrest Mitotic Arrest tubulin_inhib->mitotic_arrest viability_assay Cell Viability Assessment (MTT Assay) mitotic_arrest->viability_assay data_analysis IC50 Calculation (Non-linear Regression) viability_assay->data_analysis results Dose-Response Curve & Interpretation data_analysis->results deg2 P4 Formation deg1->deg2 deg3 Proline Release deg2->deg3

Tasidotin Metabolic Pathway Diagram

The following diagram details the intracellular metabolic fate of Tasidotin, highlighting both activation and deactivation pathways:

G Tasidotin Intracellular Metabolic Pathways tasidotin Tasidotin Parent Compound p5 P5 Metabolite (N,N-dimethylvalyl-valyl-N- methylvalyl-prolyl-proline) tasidotin->p5  Hydrolysis   prolyl_enzyme Prolyl Oligopeptidase prolyl_enzyme->tasidotin  Enzymatic Action   p4 P4 Metabolite (N,N-dimethylvalyl-valyl- N-methylvalyl-proline) p5->p4  Degradation   tubulin Tubulin Polymerization Inhibition p5->tubulin  Primary Action   proline Proline p4->proline  Further Metabolism   cytotoxicity Cytotoxic Effect tubulin->cytotoxicity  Leads to   bcpp BCPP Inhibitor bcpp->prolyl_enzyme  Inhibits  

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Cell Density Effects: Maintain consistent cell densities across experiments, as overcrowding can lead to nutrient depletion and altered drug sensitivity. The optimal density for most suspension lines is 10⁵-10⁶ cells/mL at treatment initiation [1].

  • Drug Exposure Duration: The standard 120-hour (5-day) exposure period is recommended for Tasidotin to allow for complete metabolic activation and manifestation of cytostatic effects [3]. Shorter exposures may underestimate potency due to delayed metabolic activation.

  • Solvent Considerations: While DMSO is the preferred solvent for Tasidotin, ensure that final concentrations never exceed 0.1% to avoid solvent-induced cytotoxicity. Include appropriate vehicle controls in every experiment.

  • Metabolic Inhibition Studies: When investigating the role of prolyl oligopeptidase in Tasidotin activation, use BCPP at 10-50 μM concentration, which has been shown to effectively inhibit Tasidotin activation without direct cytotoxicity [1] [2].

Common Technical Challenges and Solutions
  • High Variability in Replicates: This often results from uneven cell distribution in suspension cultures. Ensure thorough mixing before plating and consider using specialized suspension culture plates with enhanced mixing capabilities.

  • Shallow Dose-Response Curves: May indicate incomplete drug dissolution, excessive cell density, or insufficient exposure time. Confirm drug solubility and consider extending exposure duration to 144 hours for resistant cell lines.

  • Inconsistent MTT Formazan Formation: Can occur due to inadequate incubation time, expired MTT reagent, or improper storage. Freshly prepare MTT solution and confirm proper reduction in control wells before proceeding with experimental measurements.

Conclusion and Applications

The protocols described herein provide a standardized methodology for evaluating the cytotoxic potential of Tasidotin in suspension cell lines, with specific attention to its unique metabolic activation requirements. The integration of standard IC₅₀ determination with an understanding of Tasidotin's intracellular metabolism allows for more accurate prediction of drug sensitivity across different cellular contexts. These application notes highlight the critical importance of considering drug metabolism and activation pathways when evaluating the potency of prodrug compounds like Tasidotin in preclinical models.

The finding that Tasidotin cytotoxicity correlates with total cellular uptake rather than extracellular concentration [1] underscores the need for careful interpretation of IC₅₀ values in the context of cellular pharmacokinetics. Furthermore, the substantial impact of prolyl oligopeptidase inhibition on Tasidotin efficacy [2] suggests that inter-individual variations in this enzyme's activity could significantly influence treatment response in clinical settings. These protocols provide a foundation for further investigation of Tasidotin's mechanism of action and for screening novel analogs with improved metabolic stability and therapeutic indices.

References

Tasidotin Single-Agent Protocol and Tolerability Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key design elements and findings from a pivotal Phase I study of tasidotin, which can inform the design of combination trials [1].

Protocol Element Details
Compound Tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue [1].
Primary Objectives Determine safety, tolerability, and pharmacokinetics; seek preliminary evidence of anticancer activity [1].
Patient Population 30 patients with advanced solid malignancies [1].
Dosing Schedule 30-minute IV infusion, weekly for 3 weeks, every 28 days [1].
Dose Levels Tested 7.8 to 62.2 mg/m² [1].
Recommended Phase II Dose 46.8 mg/m² on the weekly schedule [1].
Dose-Limiting Toxicity (DLT) Neutropenia (complicated by fever or precluding treatment on day 15) [1].
Common Non-Hematologic Toxicity Generally mild to moderate; Grade 3 toxicities included diarrhea and vomiting [1].
Pharmacokinetics Mildly nonlinear [1].
Evidence of Activity One minor response (non-small cell lung carcinoma); one patient with stable disease (hepatocellular carcinoma, 11 months) [1].

Proposed Rationale for Tasidotin Combination Therapy

Combining tasidotin with other agents requires a mechanistic rationale. The most validated approach, derived from its structural relatives, is its use in Antibody-Drug Conjugates (ADCs).

  • Mechanism of Action: Tasidotin is an analogue of dolastatin-15, which, like dolastatin-10, is a potent microtubule-destabilizing agent. It inhibits tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis [2].
  • The ADC Success Story: Dolastatin-10 itself was not successful as a standalone drug due to toxicity and lack of selectivity. However, its synthetic analogues, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), have become the cytotoxic payloads of choice in several FDA-approved ADCs, such as brentuximab vedotin and enfortumab vedotin [2]. This demonstrates the high potency and suitability of this class of compounds for targeted delivery.
  • Rational Combination Partners:
    • Other Cytotoxic Agents: Combine with drugs having non-overlapping mechanisms (e.g., platinum agents, antimetabolites) and non-overlapping toxicities to enhance efficacy while managing side effects.
    • Molecular Targeted Therapies: Partner with agents targeting specific pathways dysregulated in particular cancers.
    • Immunotherapy: Explore combinations with immune checkpoint inhibitors, as chemotherapy can modulate the tumor microenvironment and enhance anti-tumor immunity.

Application Note: Proposed Protocol for a Tasidotin Combination Study

This protocol outlines a hypothetical Phase Ib study combining tasidotin with a platinum-based agent (e.g., Cisplatin) for advanced solid tumors.

1. Study Schema and Workflow The following diagram illustrates the key stages of the proposed clinical trial.

Start Study Start S1 Patient Screening & Eligibility Confirmation Start->S1 S2 Dose Level 1 Tasidotin: 30 mg/m² Cisplatin: 50 mg/m² S1->S2 S3 DLT Evaluation (Cycle 1) S2->S3 S3->S2 De-escalate S4 Dose Escalation (if 0/3 DLTs) S3->S4 Proceed S5 Dose Expansion at RP2D S3->S5 RP2D Determined S4->S2 Next Cohort S6 Efficacy & Safety Analysis S5->S6 End Study Conclusion S6->End

2. Detailed Methodology

  • Title: A Phase Ib, Open-Label, Dose-Escalation Study of Tasidotin in Combination with Cisplatin in Patients with Advanced Solid Tumors.
  • Primary Objective: To determine the safety, tolerability, and Recommended Phase 2 Dose (RP2D) of the combination.
  • Key Eligibility Criteria:
    • Histologically confirmed advanced solid malignancy.
    • Measurable disease per RECIST 1.1.
    • Adequate bone marrow, renal, and hepatic function.
  • Treatment Plan:
    • Dosing: Tasidotin administered as a 30-minute IV infusion on days 1, 8, and 15. Cisplatin administered IV on day 1 of a 28-day cycle.
    • Dose Escalation: A standard 3+3 design will be used. The starting dose of tasidotin will be 30 mg/m² (below the single-agent RP2D), combined with a fixed dose of cisplatin.
    • Dose-Limiting Toxicity (DLT) Evaluation Period: Cycle 1 (28 days).
  • Assessments:
    • Safety: Continuous monitoring of adverse events (CTCAE v5.0), weekly blood counts, and comprehensive chemistry panels.
    • Efficacy: Tumor imaging (CT/MRI) every 8 weeks (RECIST 1.1).
    • Pharmacokinetics: Intensive plasma sampling for tasidotin and its major metabolite on Cycle 1, Day 1 and Day 15.

3. Safety and Toxicity Management

  • Primary Expected Toxicity: Neutropenia. The protocol should mandate weekly complete blood counts. The use of prophylactic granulocyte colony-stimulating factor (G-CSF) should be considered, especially at higher dose levels [1].
  • Other Toxicities: Monitor for non-hematologic toxicities like diarrhea, vomiting, and mild neurosensory symptoms, with standard supportive care measures readily available [1].
  • Dose Modification Guidelines: Pre-defined rules for dose delays and reductions for both tasidotin and cisplatin based on the type and grade of observed toxicity.

Conclusion and Future Directions

While tasidotin's journey as a single agent has been limited, its mechanism of action and the clinical success of its analogue payloads in ADCs provide a strong rationale for its investigation in combination therapies. The proposed protocol offers a template for a systematic and safe evaluation of tasidotin with cisplatin. Future research should also explore its potential as a payload in novel ADCs, a path that has proven highly successful for its chemical cousins [2].

References

Tasidotin Metabolic Degradation & Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core issues and the primary structural solutions explored to enhance Tasidotin's metabolic stability.

Aspect Key Challenge Proposed Solution Chemical Modification Reported Outcome
Metabolic Pathway Rapid degradation by proteases (e.g., Prolyl Oligopeptidase, POP) [1]. N/A (Describes the problem) N/A Sequential cleavage, first to active M1 (C-carboxylate), then to less active M2 [1] [2].
C-terminal Stability The terminal secondary amide is a site of enzymatic cleavage [2]. Convert secondary amide to a tertiary amide [2]. Incorporate N-alkyl substituents via Ugi-multicomponent reaction (Ugi-MCR) [2]. Increased proteolytic stability; however, antiproliferative activity was generally not improved and in some cases was lost [2].
Proline Residue The proline residue is a key site for cleavage by POP [1]. Replace proline with other N-substituted amino acid residues [2]. Use Ugi-MCR to create a tertiary amide isostere replacing the proline residue [2]. Alters the molecule's conformation; impact on activity varies and requires experimental validation [2].

Experimental Guide: Evaluating Metabolic Stability

Here is a detailed methodology for key experiments to test the stability of modified Tasidotin analogs, based on the mechanisms outlined in the search results.

1. Objective: To determine if structural modifications successfully inhibit degradation by Prolyl Oligopeptidase (POP). 2. Principle: The experiment measures the rate of conversion of a Tasidotin analog into its metabolite M1 (tasidotin C-carboxylate) in the presence of a purified POP enzyme. A slower conversion rate indicates higher metabolic stability [1]. 3. Materials: * Test Compounds: Tasidotin (positive control) and its stabilized analogs. * Enzyme: Highly purified Prolyl Oligopeptidase (e.g., from Flavobacterium meningosepticum) [1]. * Reference Standard: Authentic sample of metabolite M1. * Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0. * Inhibitor (Optional): Z-prolyl-prolinal (a competitive POP inhibitor) for control experiments [1]. * Analytical Instrumentation: HPLC or LC-MS system. 4. Procedure: 1. Reaction Setup: Prepare a reaction mixture containing the test compound and the POP enzyme in phosphate buffer. 2. Incubation: Incubate the mixture at 37°C. 3. Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes). 4. Reaction Termination: Stop the reaction in each aliquot immediately by adding an equal volume of acetonitrile or acid. 5. Analysis: Centrifuge the samples and analyze the supernatant by HPLC or LC-MS. 6. Quantification: Measure the peak areas corresponding to the parent drug and the M1 metabolite. Calculate the concentration of each over time. 5. Data Interpretation: Compare the half-life of the modified analogs against the original Tasidotin. A longer half-life confirms reduced degradation by POP.

Diagnostic Workflow for Metabolic Instability

The diagram below outlines a logical workflow to diagnose and address metabolic instability issues with Tasidotin analogs during experiments.

tasidotin_troubleshooting Start Rapid Degradation of Tasidotin Analog Step1 Confirm Metabolite M1 Formation via LC-MS Start->Step1 Step2 Test with POP Inhibitor (e.g., Z-prolyl-prolinal) Step1->Step2 Step3 Degradation Rate Slowed? Step2->Step3 Step4 POP-Mediated Cleavage Confirmed Step3->Step4 Yes Step5 Investigate Other Protease Pathways Step3->Step5 No Step6A Modify C-Terminal Amide (Secondary to Tertiary) Step4->Step6A Step6B Replace Proline Residue with N-substituted analog Step4->Step6B Step7 Re-test Metabolic Stability of New Analog Step5->Step7 Re-design strategy based on findings Step6A->Step7 Step6B->Step7

Tasidotin metabolic instability diagnostic workflow

Key Takeaways and Future Directions

The search results indicate that while modifying the C-terminal amide to a tertiary structure is a sound approach to block the initial metabolic step, it does not consistently yield more potent compounds [2]. Future research could focus on:

  • Fine-tuning N-alkyl substituents to find a balance between stability and potency.
  • Exploring double modifications that combine a stabilized C-terminus with a stabilized proline replacement.
  • Investigating prodrug strategies designed to specifically release the active M1 metabolite, bypassing the problematic degradation pathway altogether.

References

optimizing Tasidotin exposure against tumor resistance

Author: Smolecule Technical Support Team. Date: February 2026

Tasidotin Mechanism of Action & Metabolic Pathways

Q: What is the primary mechanism of Tasidotin, and how is it activated and deactivated within cells?

A: Tasidotin is a prodrug that requires intracellular activation. Its primary mechanism involves microtubule targeting, but its efficacy is modulated by a critical activation and deactivation pathway [1].

tasidotin_metabolism Tasidotin Tasidotin P5 P5 Tasidotin->P5 Activation (Intracellular Hydrolysis) P4 P4 P5->P4 Hydrolysis Microtubule Microtubule P5->Microtubule Inhibition Proline Proline P4->Proline Further Degradation

  • Activation (Tasidotin → P5): Tasidotin enters the cell and is hydrolyzed by intracellular enzymes, including prolyl oligopeptidase, to its active pentapeptide metabolite, P5 [1]. P5 is a significantly more potent inhibitor of tubulin polymerization and microtubule dynamics than the parent Tasidotin compound [1].
  • Mechanism: The active P5 metabolite suppresses microtubule dynamics, leading to cell cycle arrest and apoptosis [1].
  • Deactivation (P5 → P4 → Proline): P5 is further hydrolyzed to an inactive tetrapeptide, P4, which has minimal antitubulin or cytotoxic activity. P4 is subsequently degraded to free proline, completing the detoxification pathway [1].

Troubleshooting Insight: A observed lack of efficacy despite adequate Tasidotin dosing could be due to inefficient conversion to P5 or rapid degradation of P5 to inactive metabolites. The cytotoxicity of Tasidotin correlates with total cell uptake and is negatively affected by the extent of P5 degradation [1].


Key Experimental Protocols & Data

Q: What are the critical experimental parameters for evaluating Tasidotin's activity and metabolism in vitro?

A: The core methodologies for studying Tasidotin's effects and handling common experimental issues are outlined below.

Table 1: Key In Vitro Assays for Tasidotin Analysis

Assay Objective Detailed Protocol Summary Key Parameters & Troubleshooting

| Tubulin Polymerization Inhibition [1] | Follow assembly of purified tubulin (e.g., 1-3 mg/mL) turbidimetrically at 350 nm. Incubate with compound (various concentrations) and monitor for 20 minutes. | - Negative Control: DMSO vehicle.

  • Positive Control: A known inhibitor (e.g., Dolastatin-10) [1].
  • Issue: Low inhibition signal.
  • Solution: Verify tubulin activity and compound solubility. | | Intracellular Metabolite Analysis [1] | Treat cells (e.g., (1 \times 10^6)/mL) with [³H]-labeled Tasidotin. Harvest, wash, and sonicate cells. Precipitate proteins and analyze supernatant via reverse-phase HPLC with radiodetection. | - Column: C18 (e.g., Waters Symmetry, 4.6 x 150 mm).
  • Gradient: 10-60% acetonitrile (+0.07% TFA) over 10 min.
  • Issue: Poor metabolite separation.
  • Solution: Optimize gradient slope and mobile phase pH. | | Cytotoxicity (IC₅₀) Assessment [1] | Treat cells with a dose range of Tasidotin for a defined period (e.g., 72 hours). Assess viability via cell counting or protein staining (sulforhodamine B assay). | - Cell Lines: Use a panel (e.g., leukemia, breast carcinoma) [1].
  • Issue: High variability between replicates.
  • Solution: Ensure cells are in log growth phase; standardize seeding density. |

Q: What pharmacokinetic and toxicity data should inform dosing schedules in preclinical models?

A: Key data from clinical studies can guide the design of in vivo experiments. The recommended Phase II dose for a weekly schedule was established at 46.8 mg/m² [2] [3].

Table 2: Key Pharmacokinetic & Toxicity Profile (Phase I Data) [2] [3]

Parameter Findings Implication for Preclinical Modeling
Dose-Limiting Toxicity (DLT) Neutropenia (complicated by fever in some cases) at doses > 46.8 mg/m². Monitor white blood cell counts closely in animal studies. Dose schedules can be optimized to allow neutrophil recovery.
Other Toxicities Non-hematologic toxicities were generally mild (manageable diarrhea, vomiting). Mild neurosensory symptoms. No significant cardiovascular toxicity. Suggests a favorable pre-clinical safety profile compared to other dolastatin analogs.
Pharmacokinetics Exhibited mild nonlinear kinetics. The active carboxylate metabolite is a key driver of efficacy. In vivo activity may not be directly predictable from parent drug concentration alone. Focus on measuring active metabolites.

Troubleshooting Common Experimental Challenges

Q: How can I confirm that prolyl oligopeptidase is involved in Tasidotin activation in my cell model?

A: You can use a specific enzyme inhibitor to probe this mechanism, as illustrated in the workflow below.

peptidase_protocol Start Pre-treat Cells with Prolyl Oligopeptidase Inhibitor (BCPP) Step2 Add [³H]Tasidotin or Unlabeled Tasidotin Start->Step2 Step3 Incubate (e.g., 2-24 hours) Step2->Step3 Step4 Analyze Outcome Step3->Step4 Result1 Observed Outcome: ↑ IC₅₀ value ↑ Intracellular [³H]Tasidotin ↓ Metabolite P5 Step4->Result1 If Inhibited Result2 Observed Outcome: No change in IC₅₀ or metabolite profile Step4->Result2 If Not Inhibited Interpret1 Interpretation: Enzyme activity confirmed. Activation pathway is blocked. Result1->Interpret1 Interpret2 Interpretation: Enzyme not primary pathway. Investigate alternative routes. Result2->Interpret2

Protocol Details:

  • Inhibitor: Use N-benzyloxycarbonylprolylprolinal (BCPP), a specific prolyl oligopeptidase inhibitor [1].
  • Expected Outcome: In cells where this enzyme is crucial, BCPP pre-treatment should cause a significant increase (e.g., 30-fold) in the IC₅₀ of Tasidotin, accompanied by a marked accumulation of intracellular Tasidotin and a reduction in P5 formation [1].

Q: We suspect rapid metabolic deactivation is causing resistance. How can we test this?

A: The "P5 to Proline" deactivation pathway is a key suspect. Compare the metabolic fate of Tasidotin between resistant and parental cell lines.

  • Experimental Approach: Use the Intracellular Metabolite Analysis protocol from Table 1 with [³H]Tasidotin.
  • Hypothesis: Resistant cell lines may show an accelerated conversion of the active P5 metabolite to P4 and proline, or a higher baseline activity of the degrading enzymes.
  • Data Analysis: Quantify the ratio of P5 to proline in the HPLC profiles. A lower P5-to-proline ratio in resistant cells confirms enhanced deactivation.

Key Takeaways for Optimization

To optimize Tasidotin exposure against tumor resistance, focus on these core strategies:

  • Maximize Activation: Ensure efficient intracellular conversion of the prodrug (Tasidotin) to the active metabolite (P5).
  • Minimize Deactivation: Identify and inhibit pathways that rapidly degrade P5 to inactive compounds (P4, proline).
  • Monitor Metabolites: The active moiety (P5) and deactivation products are more critical biomarkers than parent drug levels alone.

References

Clinical Dosing & Neutropenia Management for Tasidotin

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Dosing Schedule 1: Days 1, 3, 5 every 3 weeks [1] Dosing Schedule 2: Weekly for 3 weeks every 4 weeks [2]
Recommended Phase II Dose 34.4 mg/m² 46.8 mg/m²
Dose-Limiting Toxicity (DLT) Neutropenia Neutropenia (including febrile neutropenia)
Other Common Toxicities Fatigue, anemia, nausea, anorexia, vomiting, alopecia, diarrhea [1] Diarrhea, vomiting; mild neurosensory symptoms [2]
Key Monitoring Advice Monitor blood counts closely, especially neutrophils. Closely monitor for neutropenia and its complications before each dose.
Dose Modification Guidance Dose reduction required due to DLT at 45.7 mg/m² [1] Dose reduction recommended for managing toxicity; higher doses precluded treatment on day 15 due to neutropenia [2]

Recommended Clinical Monitoring Workflow

The following diagram illustrates a proposed clinical workflow for monitoring and managing patients receiving Tasidotin, based on the studies cited.

Start Initiate Tasidotin Therapy at Recommended Phase II Dose Step1 Pre-Treatment Assessment: - Complete Blood Count (CBC) - Liver Function Tests - Assess for Pre-existing Anemia Start->Step1 Step2 Administer Tasidotin Dose Step1->Step2 Step3 Routine Monitoring: CBC before each scheduled dose Step2->Step3 Decision1 Neutropenia Grade ≥3? Step3->Decision1 Action1 Implement Dose Modification: - Treatment delay - Dose reduction - Consider growth factor support Decision1->Action1 Yes Action2 Continue Therapy at Current Dose Decision1->Action2 No Action1->Step3 After Resolution Action2->Step2 Next Cycle

Detailed Management Protocols & Risk Mitigation

To effectively manage Tasidotin-induced neutropenia in a clinical or research setting, consider the following protocols derived from the studies and general principles for managing hematologic toxicity.

  • Baseline Risk Assessment: Before initiating therapy, conduct a thorough patient evaluation. Key risk factors for severe neutropenia identified in studies of similar agents include pre-existing anemia and baseline liver dysfunction [3]. Addressing modifiable factors before treatment may improve patient resilience.

  • Dose Modification Strategy: The recommended Phase II doses were established precisely to balance efficacy and the toxicity risk.

    • For the "Days 1, 3, 5 every 3 weeks" schedule, the maximum tolerated dose (MTD) is 34.4 mg/m². Doses at 45.7 mg/m² caused dose-limiting neutropenia, requiring dose reduction [1].
    • For the "weekly for 3 weeks" schedule, the recommended dose is 46.8 mg/m². Doses above this level caused neutropenia that precluded treatment on day 15 in some patients [2].
    • Adhere strictly to these dose levels and be prepared to delay treatment or reduce the dose if significant hematologic toxicity occurs.
  • Proactive Supportive Care: The studies noted that nonhematologic toxicities were generally manageable [2] [1]. Implement proactive management for common side effects like nausea, vomiting, and diarrhea with standard antiemetic and supportive medications. This helps maintain a patient's overall condition and may prevent complications that exacerbate myelosuppression.

References

improving Tasidotin metabolic stability in cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Tasidotin's Intracellular Metabolic Pathway

Understanding Tasidotin's metabolic fate in cells is the first step in diagnosing stability issues. The compound undergoes a sequential activation and degradation process [1].

tasidotin_pathway Tasidotin Tasidotin P5 P5 Tasidotin->P5 Activation (Intracellular Hydrolysis) P4 P4 P5->P4 Degradation (Prolyl Oligopeptidase?) Proline Proline P4->Proline Further Degradation

The metabolic journey involves conversion to the active P5 metabolite, which is then degraded into inactive components. The following table summarizes the activity and fate of these key compounds [1].

Compound Anti-tubulin Polymerization Activity Cytotoxic Activity Role in Metabolism
Tasidotin (Parent) Less active than P5 Highly cytotoxic Prodrug; intracellularly hydrolyzed to P5
P5 Metabolite Most active inhibitor 60-fold less cytotoxic than Tasidotin Active metabolite; further degraded to P4
P4 Metabolite Little activity Little activity Inactive degradation product
Proline N/A N/A Final major degradation product

Troubleshooting Guide & FAQs

Here are common challenges and methodological approaches for investigating Tasidotin stability.

FAQ 1: The cytotoxic effect of Tasidotin is weaker than expected in my cell line. What could be happening?

A poor cytotoxic response often points to insufficient levels of the active P5 metabolite. This can be due to:

  • Low Drug Uptake: The total cellular accumulation of Tasidotin may be inadequate [1].
  • Inefficient Activation: The initial hydrolysis of Tasidotin to P5 may be slow.
  • Rapid Degradation: The active P5 metabolite might be quickly broken down to the inactive P4 and proline, a pathway observed in every cell line studied [1].

To diagnose this, it is crucial to directly measure the intracellular levels of Tasidotin, P5, and P4 using the analytical method described below, rather than relying solely on cytotoxicity readouts.

FAQ 2: How can I experimentally confirm Tasidotin metabolism in my cell model?

You can adapt the following HPLC-based protocol to quantify Tasidotin and its metabolites in cell extracts [1].

  • Cell Treatment and Harvest: Treat cells with Tasidotin (e.g., in the nanomolar range). Harvest cells by centrifugation or scraping, wash with PBS, and resuspend in water.
  • Cell Lysis and Extraction: Disrupt cells by sonication. Precipitate proteins by heat treatment (5 min in boiling water) followed by the addition of 3 volumes of ethanol. Remove precipitated protein by centrifugation.
  • HPLC Analysis:
    • Column: Waters Symmetry C18 (3.5 µm, 4.6 × 150 mm)
    • Mobile Phase: A) 0.1% Trifluoroacetic acid (TFA) in water; B) 0.07% TFA in acetonitrile
    • Gradient: 10% B to 60% B over 10 minutes (linear gradient)
    • Flow Rate: 1.0 ml/min
    • Detection: UV at 215 nm and/or radiometric flow detection (if using radiolabeled drug)

FAQ 3: Can I modulate Tasidotin's metabolism to investigate the pathway?

Yes. Research indicates that the enzyme prolyl oligopeptidase is likely responsible for the intracellular hydrolysis of Tasidotin to P5 [1]. You can use an inhibitor to perturb this step.

  • Inhibitor: N-benzyloxycarbonylprolylprolinal (BCPP)
  • Expected Outcome: Treatment of CCRF-CEM leukemia cells with BCPP led to a 30-fold increase in the IC₅₀ of Tasidotin and a marked increase in intracellular Tasidotin levels, confirming the blockade of activation [1].

This experimental approach is valuable for validating the role of specific enzymes in the metabolic pathway.

Strategic Considerations for Your Research

  • Cell Line Variability: The cytotoxicity of Tasidotin correlates with total cell uptake and is negatively affected by the extent of P5 degradation to proline. This profile varies significantly between different cell lines [1].
  • Beyond 2D Culture: For results that more closely mimic in vivo conditions, consider using 3D cell culture models. Studies have shown that cells grown in 3D matrices like Matrigel can have gene expression profiles and drug sensitivities that more closely resemble tumors than cells grown in traditional 2D monolayers [2] [3]. This could significantly impact metabolic behavior.

References

overcoming variable IC50 values different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Factors Causing Variable IC50 Values

Factor Description & Impact
Cell Seeding Density [1] High cell density can artificially increase IC50 (conferring apparent chemoresistance); density-dependent variation is an inherent property of cancer cells.
Assay Duration (Time Dependency) [2] IC50 is time-dependent; different assay endpoints (e.g., 24h vs. 72h) yield different values as control and treated populations grow at different rates.
Choice of Cell Line [3] A drug highly potent in one cell line may be far less effective in another due to different genetic backgrounds and molecular features.
Technical & Biological Variability [4] Measurement noise and biological replicates can significantly affect IC50 estimates, especially when data points are not in the ideal linear response range.

Strategies for More Precise & Robust Assessment

Strategy Principle & Application
Use the Limiting Dilution Assay [1] Measures IC50 across a range of seeding densities, providing a "density-dependent IC50 spectrum" for an unbiased view of chemoresponsiveness.
Adopt Growth Rate-Based Metrics (ICr₀ & ICrmed) [2] Uses effective growth rate (a time-independent parameter) to calculate drug concentration for zero growth rate (ICr₀) or half of control growth rate (ICrmed).
Apply Advanced Statistical Models [4] Employs multilevel mixed-effects models that analyze all dose-response data across cell lines and drugs simultaneously, improving precision and reducing extreme estimates.
Implement Mechanistic Modeling [5] Uses computational models of signaling pathways to simulate drug interventions and understand how cell-specific contexts (e.g., gene expression) affect drug mechanisms.
Employ Interaction-Specific Methods (e.g., SPR) [6] Uses Surface Plasmon Resonance to determine IC50 for specific ligand-receptor interactions, removing cellular context variability for mechanistic studies.

Experimental Workflows

Here are detailed workflows for two recommended strategies:

Workflow 1: Growth Rate-Based Analysis (ICr) [2]

This method replaces a single endpoint measurement with the calculation of a time-independent effective growth rate.

cluster_phase1 Phase 1: Data Collection & Growth Rate Calculation cluster_phase2 Phase 2: ICr Parameter Determination Step1 1. Perform MTT/Viability Assay (Measure at T=0h, 24h, 48h, 72h) Step2 2. Plot Population vs. Time (for each drug concentration) Step1->Step2 Step3 3. Fit Data to Exponential Model: N(t) = N₀ × e^(r×t) Step2->Step3 Step4 4. Extract Effective Growth Rate (r) for each condition Step3->Step4 Step5 5. Plot Growth Rate (r) vs. Drug Concentration Step4->Step5 Step6 6. Fit Curve to the Data Step5->Step6 Step7 7. Calculate New Parameters: • ICr₀: r = 0 • ICr₍mₑd₎: r = r₍cₜᵣₗ₎/2 Step6->Step7

Workflow 2: Limiting Dilution Assay [1]

This method systematically evaluates how cell density influences drug response.

A Seed cells across a wide density range in 96-well plate B Apply drug treatment across all plates A->B C Incubate for desired duration (e.g., 72 hours) B->C D Assay viability (avoid MTT analogues) C->D E Calculate IC50 for each seeding density D->E F Generate 'IC50 Spectrum' Plot IC50 vs. Seeding Density E->F

Best Practices for Reliable IC50 Determination

  • Standardize and Report Cell Density: Since density is a major confounding factor, consistently report the exact seeding number per well and consider using the Limiting Dilution Assay to understand its impact [1].
  • Move Beyond Single-Point Assays: The traditional method of normalizing to a control at a single time point is a key source of variability. The Growth Rate method directly addresses this flaw [2].
  • Validate with Orthogonal Methods: Correlate your findings from in vitro assays with clinical predictive tools, such as an IHC scoring system (e.g., pAkt and p62 for cisplatin resistance in ovarian cancer) [1].
  • Leverage Advanced Software: Use tools like GraphPad Prism, R, or other statistical software capable of performing non-linear regression and advanced multilevel modeling for more robust curve fitting [3] [4].

References

prolyl oligopeptidase inhibitor effects on Tasidotin potency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the core relationship between POP and Tasidotin? Tasidotin acts as a prodrug that requires activation by POP. POP performs the initial hydrolysis of Tasidotin, cleaving it to form its primary active metabolite, known as P5 (or M1, tasidotin C-carboxylate) [1] [2] [3]. This activation is critical for its anti-tubulin and cytotoxic effects.

  • Q2: How do POP inhibitors affect Tasidotin's potency? The effect depends on the experimental context. In cellular settings, POP inhibitors reduce Tasidotin's cytotoxicity. This is because they block the conversion of Tasidotin into the active P5 metabolite [1] [3]. For example, the POP inhibitor BCPP led to a 30-fold increase in the IC₅₀ of Tasidotin in human leukemia cells, meaning the drug became much less potent [1] [3].

  • Q3: Does P5 require further processing? Yes, P5 is not the final metabolite. It can be further degraded by cellular enzymes to P4 and proline [1] [3]. Since P4 has minimal anti-tubulin or cytotoxic activity, this degradation pathway represents a deactivation step [1] [3].

  • Q4: Do POP inhibitors also affect the deactivation of P5? Evidence suggests that POP is probably not the enzyme responsible for converting P5 to P4. The inhibitor BCPP increased the IC₅₀ of P5, whereas inhibiting its deactivation should have made it more potent [1] [3]. The enzyme that degrades P5 to P4 remains unidentified.

Experimental Data & Protocols

Summary of Experimental Findings

The table below summarizes key quantitative data on the effects of POP inhibitors and Tasidotin metabolites.

Compound / Inhibitor Experimental System Key Finding Reported Value Citation
Tasidotin (parent drug) Various cancer cell lines Cytotoxicity (IC₅₀) Often in low nanomolar range [1]
P5 (active metabolite) Purified bovine brain tubulin Inhibition of tubulin polymerization More active than Tasidotin [1]
P5 (active metabolite) MCF-7 human breast carcinoma cells Cytotoxicity (IC₅₀) >60-fold less cytotoxic than Tasidotin [1]
P4 (deactivation metabolite) Tubulin polymerization & cytotoxicity assays Anti-tubulin & cytotoxic activity Little to no activity [1] [3]
BCPP (POP inhibitor) CCRF-CEM human leukemia cells Increase in Tasidotin IC₅₀ (reduced potency) 30-fold increase [1] [3]
BCPP (POP inhibitor) CCRF-CEM human leukemia cells Increase in P5 IC₅₀ 4-fold increase [1] [3]
Detailed Experimental Protocol: Assessing POP Inhibitor Effects on Tasidotin Activation

This protocol is adapted from methods used to investigate the intracellular metabolism of Tasidotin [1].

Objective: To determine the effect of a POP inhibitor on the intracellular activation and cytotoxicity of Tasidotin.

Materials:

  • Cell line of interest (e.g., CCRF-CEM human leukemia cells, CA46 Burkitt lymphoma cells).
  • Tasidotin (e.g., custom-synthesized tritiated [³H]tasidotin for metabolic studies).
  • POP inhibitor (e.g., N-benzyloxycarbonylprolylprolinal, BCPP).
  • Appropriate cell culture media and reagents (RPMI 1640, fetal bovine serum).
  • HPLC system with a C18 column and a radioactivity flow detector.

Method:

  • Cell Culture & Treatment:

    • Grow suspension cells in log phase to a density of ~10⁶ cells/mL.
    • Pre-treat cells with a chosen concentration of the POP inhibitor (e.g., BCPP) or vehicle control (DMSO) for a set period.
    • Add Tasidotin (or [³H]tasidotin) at the desired concentration to the culture flasks.
  • Cell Harvesting and Metabolite Extraction:

    • Harvest cells by centrifugation at specified time points.
    • Wash cell pellets with cold phosphate-buffered saline (PBS).
    • Resuspend cells in water and disrupt them using sonication.
    • Precipitate proteins by heating the extract and then adding ethanol. Remove precipitated protein by centrifugation.
    • Concentrate the supernatant, which contains the metabolites, using vacuum centrifugation.
  • Metabolite Separation and Analysis:

    • Add trifluoroacetic acid (TFA) to the sample and inject it into an HPLC system.
    • Use a C18 column with a gradient of water/acetonitrile, both containing 0.1% TFA.
    • Monitor the column outflow with a UV detector (215 nm) and a radioactivity flow detector to identify and quantify Tasidotin and its metabolites (P5, proline).
  • Cytotoxicity Assay (Parallel Experiment):

    • In a separate set of experiments, treat cells with Tasidotin in the presence or absence of the POP inhibitor for a duration suitable for the assay (e.g., 72 hours).
    • Measure cell growth inhibition using a cell counter or a viability assay (e.g., sulforhodamine B for monolayer cells).
    • Calculate the IC₅₀ values for Tasidotin with and without the POP inhibitor.

Expected Outcome: In the presence of an effective POP inhibitor, HPLC analysis will show higher intracellular levels of unmetabolized Tasidotin and lower levels of the P5 metabolite. The cytotoxicity assay should show a higher IC₅₀ value, indicating reduced Tasidotin potency.

Pathways and Workflows

The following diagrams illustrate the metabolic fate of Tasidotin and the experimental workflow for investigating POP inhibitor effects.

experimental_workflow Start Culture and Expand Cancer Cell Line A Pre-treat Cells with POP Inhibitor or Vehicle Start->A B Treat with Tasidotin (or [³H]Tasidotin) A->B C Harvest Cells at Time Points B->C F Cytotoxicity Assay (Determine IC₅₀) B->F D Metabolite Extraction (Sonication, Protein Precipitation) C->D E HPLC Analysis with Radioactivity Detection D->E G Data Analysis: Compare Metabolite Levels & IC₅₀ E->G F->G

Key Troubleshooting Notes

  • Inhibitor Specificity: Ensure the POP inhibitor used is specific and effective at the chosen concentration. Non-specific effects could lead to misleading conclusions. Consider using multiple inhibitors to confirm results.
  • Cell Line Variability: The intracellular metabolism of Tasidotin, particularly the degradation of P5 to proline, can vary between cell lines and may negatively impact cytotoxicity [1]. It is crucial to characterize the metabolic profile in your specific model system.
  • Enzyme Source: When studying the enzymatic conversion in vitro, note that the POP enzyme from Flavobacterium meningosepticum is a valid model, showing high sequence similarity to the human enzyme and effectively converting Tasidotin to P5 [2].

References

strategies to enhance Tasidotin metabolite tumor concentration

Author: Smolecule Technical Support Team. Date: February 2026

Foundation: Tasidotin's Prodrug Mechanism & Key Metabolite

Q: What is the fundamental mechanism I need to understand to enhance Tasidotin's antitumor effect?

A: Tasidotin itself is a prodrug. Its main antitumor activity is attributed to its metabolite, Tasidotin-C-carboxylate. This metabolite is formed by the enzyme prolyl oligopeptidase and works by suppressing microtubule dynamics without significantly affecting polymer mass, leading to mitotic arrest and cell death [1] [2]. Preclinical evidence confirms that inhibiting its conversion to the carboxylate metabolite completely abolishes Tasidotin's antitumor activity [1].

Key Implication: Your research strategies should focus on optimizing the conversion, delivery, and retention of Tasidotin-C-carboxylate within the tumor microenvironment.

Strategies to Enhance Tumor Concentration of Tasidotin-C-carboxylate

The table below summarizes the core strategies and their rationales.

Strategy Mechanism / Rationale Key Experimental Evidence / Considerations
Inhibit Enzyme for Conversion Use competitive antagonist (e.g., Z-prolyl prolinal) of prolyl oligopeptidase to block conversion of Tasidotin to its active metabolite [1]. Paradoxical finding: Enzyme inhibition reduced metabolite formation and abolished antitumor activity, confirming Tasidotin as a prodrug. Use this to study mechanism, not as an enhancement strategy [1].
Leverage Tumor Microenvironment Exploit characteristics of solid tumors like acidic pH and hypoxia that can influence drug uptake, retention, and activity [3]. Tumor carboxylate concentrations were found to be much higher than in plasma, suggesting active processes or retention in tumor tissue [1].
Address Multidrug Resistance (MDR) Co-administer MDR reversal agents to inhibit efflux pumps (e.g., P-glycoprotein) that may expel the drug from cancer cells [4]. While not directly tested with Tasidotin, other marine-derived compounds (e.g., Agosterol A, Sipholenol A) have shown success in reversing MDR [4].
Optimize Dosing Schedule Adjust administration schedule to maximize metabolite exposure in tumors based on pharmacokinetic (PK) and pharmacodynamic (PD) data. Clinical trials established a recommended phase II dose of 46.8 mg/m² on a weekly-for-3-weeks schedule; PK showed mild non-linearity [5].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the strategies.

1. Protocol: Pharmacokinetic (PK) Study of Tasidotin and Tasidotin-C-carboxylate in Xenograft Models

This protocol is based on the study that characterized the metabolite's pharmacokinetics [1].

  • Animal Model: Male nude mice implanted with tumor xenografts (e.g., LOX - sensitive, H460 - resistant to Tasidotin).
  • Dosing: Administer a single dose of Tasidotin (e.g., 20 or 120 mg/kg) intravenously or orally.
  • Sample Collection: Collect plasma and tumor tissue samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
  • Sample Analysis: Use Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to quantify concentrations of Tasidotin and Tasidotin-C-carboxylate in plasma and homogenized tumor tissue.
  • Data Analysis: Perform non-compartmental analysis to calculate PK parameters (AUC, C~max~, t~1/2~) for both the prodrug and metabolite in both matrices. Compare tumor-to-plasma AUC ratios.

2. Protocol: Assessing the Prodrug Mechanism Using Enzyme Inhibition

This protocol validates the critical role of prolyl oligopeptidase [1].

  • Pre-treatment: Administer Z-prolyl prolinal (5 mg/kg) intravenously 1 hour prior to Tasidotin administration (53 mg/kg) in the mouse model.
  • Control Group: Administer Tasidotin alone.
  • Sample Analysis: Measure Tasidotin and Carboxylate metabolite levels in plasma and tumors as in Protocol 1.
  • Endpoint Measurement: In a parallel study, compare the antitumor activity (e.g., tumor volume measurement) between the pre-treated and control groups over time.

The following diagram illustrates the logical workflow and key findings from these core experiments.

G Start Start: Tasidotin (Prodrug) Administration Enzyme Enzyme: Prolyl Oligopeptidase Start->Enzyme Metabolite Active Metabolite: Tasidotin-C-carboxylate Enzyme->Metabolite Converts to Blocked Finding: Conversion Blocked Enzyme->Blocked Result Effect Biological Effect Metabolite->Effect Sub1 Suppresses microtubule dynamics at plus ends Effect->Sub1 Sub2 Halts cell cycle at metaphase-anaphase Effect->Sub2 Sub3 Induces apoptotic cell death Effect->Sub3 Inhibitor Inhibitor: Z-prolyl prolinal Inhibitor->Enzyme Pre-treatment Abolished Finding: Antitumor Activity Completely Abolished Blocked->Abolished Conclusion Conclusion: Tasidotin acts mainly as a prodrug Abolished->Conclusion

Troubleshooting Common Experimental Issues

Q: Our in vivo results show high variability in tumor metabolite concentrations. What could be the cause?

A: This is a common challenge rooted in the tumor microenvironment (TME) [3].

  • Problem: Solid tumors have heterogeneous and often poor blood supply, leading to regions with poor drug delivery. The TME is also characterized by hypoxia (low oxygen) and acidity (low pH), which can affect drug activity and cellular uptake [3].
  • Solution:
    • Characterize your model: Use immunohistochemistry to assess markers of vasculature (CD31), hypoxia (e.g., pimonidazole adducts), and perfusion in your tumor models.
    • Measure drug distribution: If possible, use techniques like mass spectrometry imaging (MSI) to visualize the spatial distribution of Tasidotin and its metabolite within tumor sections, correlating it with TME features.

Q: We suspect the development of resistance in our cell lines. How can we investigate this?

A: Resistance to microtubule-targeting agents like Tasidotin can arise from several mechanisms [6].

  • Problem: Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) or the βIII-tubulin isoform can confer resistance [6].
  • Solution:
    • Efflux assays: Perform accumulation and efflux studies using a fluorescent P-gp substrate (e.g., Calcein-AM) in the presence and absence of Tasidotin or a known P-gp inhibitor.
    • Gene/protein expression: Analyze the expression levels of ABCB1 (MDR1) gene and βIII-tubulin in your resistant vs. parental cell lines via qPCR and western blot.
    • Co-treatment with reversers: Test if co-incubating Tasidotin with MDR reversers (e.g., verapamil, or marine-derived reversers like Sipholenol A [4]) restores cytotoxicity in the resistant lines.

Future Research Directions

Based on current data, promising areas for further investigation include:

  • Novel Formulations: Developing nanoparticle or liposomal formulations of Tasidotin or its carboxylate metabolite to improve tumor-targeted delivery and overcome physiological barriers in the TME [3].
  • Biomarker Identification: Identifying biomarkers (e.g., prolyl oligopeptidase expression levels in tumors) that can predict which patients are most likely to respond to Tasidotin therapy.
  • Rational Combination Therapies: Exploring combinations with antivascular agents (e.g., Combretastatin A-4 derivatives [6]) or drugs that specifically target hypoxic tumor cells to enhance overall efficacy.

References

Tasidotin stability in buffer and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Tasidotin Stability & Metabolism

Understanding tasidotin's behavior in biological systems is crucial for anticipating stability challenges in experimental settings.

  • Metabolic Pathway and Stability: Tasidotin is a prodrug that undergoes intracellular activation. The diagram below illustrates its metabolic pathway, which is a key determinant of its stability and activity [1].

The metabolic pathway indicates that tasidotin's stability is enzymatically mediated. The enzyme prolyl oligopeptidase is identified as responsible for the initial activation step [1]. Inhibition of this enzyme can significantly alter intracellular drug levels and potency.

Stability Considerations from Clinical & Preclinical Data

Although direct buffer stability studies are not available in the searched literature, the following table summarizes key physicochemical and handling information inferred from related research:

Aspect Key Information Source / Context
Chemical Structure Analog of dolastatin-15; carboxy-terminal tert-butyl amide [1]. Synthetic modification to improve properties.
In Vivo Metabolic Stability Converted intracellularly to active metabolite (P5), then degraded to inactive proline [1]. Indicates susceptibility to enzymatic hydrolysis.
Recommended Handling General practice: store lyophilized powders at -20°C or below; prepare fresh working solutions in buffer; avoid repeated freeze-thaw cycles. Standard protocol for peptide-based investigational agents.

Troubleshooting Guide

Based on the stability profile, here are common issues and recommended actions:

Problem Possible Cause Recommended Action
Low or Variable Anticancer Activity Degradation of tasidotin in buffer before cellular exposure. Use fresh buffer solutions; confirm stability under specific buffer conditions (pH, temperature) with analytical methods (HPLC).
Inconsistent intracellular conversion to the active P5 metabolite. Account for cell line-specific differences in prolyl oligopeptidase activity [1].
Unexpectedly Low Cytotoxicity High metabolic deactivation of the active P5 metabolite to proline. This is a known metabolic pathway; consider it when interpreting efficacy data [1].

Frequently Asked Questions

Q: What is the recommended storage condition for tasidotin? A: While specific long-term stability studies are not detailed in the available sources, the common practice for peptide-based investigational drugs is to store the lyophilized powder at -20°C or lower in a dry environment. Solutions for dosing in clinical studies were prepared for intravenous infusion [2], implying short-term stability in solution, but for research, it is prudent to prepare fresh working solutions and avoid repeated freeze-thaw cycles of stock solutions.

Q: Does tasidotin cross the cell membrane? A: Yes, the parent tasidotin molecule is taken up by cells, as this is a prerequisite for its intracellular activation to the P5 metabolite [1].

Q: What is the relationship between tasidotin and dolastatin? A: Tasidotin (ILX651) is a third-generation, synthetic analog of the marine natural product dolastatin-15 [2] [1]. A key structural modification is the replacement of the terminal ester in dolastatin-15 with a more stable tert-butyl amide group in tasidotin, which was designed to improve its pharmacological properties.

Experimental Protocol: Assessing Stability in Your Buffer

To obtain the specific stability data you need, consider conducting an in-house study.

  • Preparation: Dissolve tasidotin in your desired buffer system.
  • Incubation: Aliquot the solution and store it under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analysis: Use analytical HPLC to monitor the peak area of the parent tasidotin compound. The appearance of new peaks indicates degradation products.
  • Assessment: The stability is determined by the percentage of the parent compound remaining over time.

References

optimizing Tasidotin treatment schedule for solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Schedules at a Glance

The table below compares the two primary schedules investigated in phase I clinical trials for patients with advanced solid tumors.

Schedule Recommended Phase II Dose Dose-Limiting Toxicity (DLT) Principal Toxicities Key Clinical Findings
Weekly for 3 weeks, every 28 days [1] [2] 46.8 mg/m² Neutropenia (at doses >46.8 mg/m²) [1] Neutropenia; non-hematologic toxicities were generally mild to moderate (e.g., grade 3 diarrhea/vomiting) [1] Manageable toxicity profile; evidence of antitumor activity (e.g., minor response in NSCLC, stable disease in hepatocellular carcinoma) [1]
Daily for 5 days, every 3 weeks [3] 27.3 mg/m²/day Neutropenia (grade 4) at 27.3 mg/m²/day; also ileus & elevated transaminases at 36.3 mg/m²/day [3] Neutropenia, elevated transaminases, alopecia, fatigue, nausea [3] Favorable profile vs. other antitubulin agents (lack of severe neuropathy); antitumor activity observed (e.g., complete response in melanoma) [3]

Mechanism of Action & Metabolism

Understanding Tasidotin's unique mechanism is crucial for troubleshooting experimental outcomes.

  • Prodrug Activation: Tasidotin itself is a prodrug. Its primary target is microtubules, but its main anticancer activity comes from its active metabolite, tasidotin C-carboxylate (also known as P5) [4] [5] [6].
  • Key Enzyme: The conversion of tasidotin to P5 is mediated by the intracellular enzyme prolyl oligopeptidase (POP) [5].
  • Microtubule Effects: The active metabolite P5 suppresses microtubule dynamics, particularly at the plus ends, leading to mitotic arrest and ultimately apoptosis (cell death) in cancer cells [5] [6].

The following diagram illustrates the intracellular metabolic pathway of Tasidotin:

G Tasidotin Tasidotin POP Prolyl Oligopeptidase (POP) Tasidotin->POP  Intracellular Uptake P5 Tasidotin C-carboxylate (P5) [Active Metabolite] POP->P5  Hydrolysis P4 P4 Metabolite [Inactive] P5->P4  Further Degradation Microtubule Microtubule Disruption P5->Microtubule  Inhibits Dynamics Proline Proline P4->Proline Apoptosis Apoptosis Microtubule->Apoptosis

Experimental Protocols for Research

For researchers investigating Tasidotin's effects in the lab, here are key methodologies based on published studies.

Protocol 1: Inhibiting Tasidotin Activation to Confirm Prodrug Mechanism

This protocol is used to demonstrate that Tasidotin's cytotoxicity depends on its conversion to P5 by prolyl oligopeptidase [4] [5].

  • Cell Pretreatment: Pre-treat cancer cells (e.g., CCRF-CEM human leukemia cells) with a POP inhibitor, such as Z-prolyl prolinal (or BCPP), for approximately one hour prior to Tasidotin exposure [4] [6]. A common concentration used is 5 mg/kg in vivo [4].
  • Tasidotin Administration: Add Tasidotin to the culture medium.
  • Assessment:
    • Viability Assay: Measure the IC₅₀ of Tasidotin with and without POP inhibitor pre-treatment. A significant increase in IC₅₀ (e.g., 30-fold) confirms the prodrug mechanism [6].
    • Metabolite Analysis: Use HPLC to analyze intracellular concentrations of Tasidotin and P5. Pre-treatment with the POP inhibitor should markedly reduce P5 levels [5] [6].
Protocol 2: Pharmacokinetic & Tumor Penetration Analysis in Xenograft Models

This method characterizes the disposition of Tasidotin and its active metabolite in different tumor environments [4].

  • Model Establishment: Implant mice with Tasidotin-sensitive (e.g., LOX melanoma) and resistant (e.g., H460 non-small cell lung) human tumor xenografts.
  • Drug Administration: Administer a single intravenous dose of Tasidotin (e.g., 20 to 120 mg/kg) or its carboxylate metabolite (P5, e.g., 150 mg/kg) [4].
  • Sample Collection: At predetermined time points, collect blood (plasma) and excise tumor tissues.
  • Bioanalysis: Use a validated method (e.g., LC-MS/MS) to quantify concentrations of Tasidotin and its metabolites (P5 and desprolyl-tasidotin-C-carboxylate) in plasma and tumor homogenates.
  • Data Interpretation: Compare pharmacokinetic parameters (e.g., half-life, AUC) between plasma and tumors, and between sensitive and resistant models. Key findings may include higher and more sustained levels of the active P5 metabolite in tumor tissue compared to plasma [4].

Key Considerations for Your Research

  • Metabolite is Key: When designing experiments, remember that the active moiety is the P5 metabolite. The antitumor activity correlates with its intracellular concentration and persistence [4] [6].
  • Schedule-Dependent Toxicity: The dose-limiting toxicities are schedule-dependent. The weekly schedule may allow for higher per-dose administration, but careful monitoring for neutropenia is essential in both preclinical and clinical settings [1] [3].
  • Resistance Mechanisms: Tumor resistance to Tasidotin in the H460 model was found not to be due to pharmacokinetic factors (i.e., similar drug levels were found in sensitive and resistant tumors), suggesting intrinsic cellular resistance mechanisms [4].

References

Tasidotin vs dolastatin-15 antitubulin activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antitubulin Activity and Cytotoxicity Comparison

Feature Dolastatin-15 Tasidotin (ILX651) Key Metabolite (P5 / Tasidotin C-carboxylate)
Chemical Class Depsipeptide (contains an ester bond) [1] Synthetic analog (tert-butyl amide) [1] Pentapeptide (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [1] [2]
Primary Target Tubulin, Vinca domain [3] Prodrug; activated intracellularly to P5, which targets tubulin [1] Tubulin [1]
Tubulin Polymerization Inhibition (IC₅₀) ~23 μM [3] Less active than P5 [1] More active than Tasidotin, Cemadotin, and Dolastatin-15 [1]

| Cytotoxicity (IC₅₀ values) | L1210 murine leukemia: 3 nM [3] Human Burkitt lymphoma: 3 nM [3] CHO cells: 5 nM [3] | Varies by cell line; potency is influenced by cellular uptake and metabolism to P5 [1] | Less cytotoxic than Tasidotin in MCF-7 breast cancer cells [1] | | Key Mechanism Insight | Potent cellular effects despite weak direct tubulin binding in cell-free systems [3] | Acts as a prodrug; intracellular activation by prolyl oligopeptidase to P5, followed by deactivation to P4 and proline [1] | More potent inhibitor of microtubule assembly and dynamics; considered the active metabolite [1] | | Clinical Development Status | Preclinical natural product lead [4] | Progressed to Phase II clinical trials; showed a favorable toxicity profile but insufficient efficacy [2] [5] [6] | N/A (Metabolite) |


Experimental Protocols for Key Data

The comparative data in the table above were generated using established biochemical and cellular assays. Here are the detailed methodologies for the core experiments cited.

  • Inhibition of Tubulin Polymerization [1] [3]

    • Tubulin Preparation: Uses electrophoretically homogeneous bovine brain tubulin.
    • Reaction: The assembly of purified tubulin is induced by glutamate.
    • Measurement: The reaction is followed turbidimetrically at 350 nm.
    • Analysis: The extent of assembly inhibition is determined at 20 minutes using various concentrations of each compound to calculate IC₅₀ values.
  • Cell Culture and Cytotoxicity (IC₅₀) Determination [1]

    • Cell Lines: Various suspension and monolayer cell lines are grown in RPMI 1640 medium supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
    • Dosing: Drugs are added in DMSO (final concentration 0.1%).
    • Growth Evaluation:
      • Suspension lines: Cell number is measured using a particle counter.
      • Monolayer lines: Cell protein is measured after fixation and staining with sulforhodamine B.
    • Analysis: Dose-response curves are generated to determine the IC₅₀ value for each cell line.
  • Intracellular Metabolism Studies [1]

    • Uptake: Cells are incubated with radiolabeled [³H]Tasidotin.
    • Harvesting & Extraction: Cells are harvested, washed, disrupted by sonication, and proteins are precipitated.
    • Metabolite Identification: The supernatant is analyzed by reverse-phase HPLC on a C18 column with a water-acetonitrile gradient. The column outflow is monitored with a UV detector and a flow detector to identify and quantify radiolabeled metabolites like P5 and proline.

The metabolic activation and deactivation pathway of Tasidotin is central to understanding its mechanism. The following diagram illustrates this intracellular journey.

G Start Tasidotin (Prodrug) Enzyme Prolyl Oligopeptidase Start->Enzyme  Cellular Uptake Active P5 Metabolite (Potent Tubulin Inhibitor) Enzyme->Active  Activation Hydrolysis Inactive P4 + Proline (Low Activity) Active->Inactive  Further Degradation Target Inhibition of Tubulin Polymerization Active->Target  Primary Action

Key Comparative Insights

  • Tasidotin is a Prodrug: Unlike Dolastatin-15, which is active in its native form, Tasidotin requires intracellular activation to exert its primary effect [1]. Its activity is therefore highly dependent on cellular uptake and metabolic conversion.
  • Metabolic Instability is a Key Challenge: The rapid degradation of the active P5 metabolite to the inactive P4 is a significant factor limiting the efficacy of the Dolastatin-15 class of compounds, including Tasidotin [1] [2].
  • Distinction from Dolastatin-10 Analogs: The clinical challenges faced by Tasidotin contrast with the success of analogs derived from Dolastatin-10 (e.g., Monomethyl auristatin E), which are widely used as warheads in antibody-drug conjugates, partly due to more favorable metabolic properties [2] [4].

References

Tasidotin metabolite P5 vs parent compound cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity & Tubulin Activity

The table below summarizes the key differences in activity between tasidotin and its metabolite, P5.

Parameter Tasidotin (Parent) P5 Metabolite (Tasidotin C-Carboxylate)
Cytotoxicity (IC₅₀ in MCF-7 cells) ~63 nM [1] >60-fold less cytotoxic than tasidotin [2] [1]
Inhibition of Tubulin Polymerization (IC₅₀) ~30 µM (weak inhibitor) [1] Significantly more active than tasidotin [2] [3]
Primary Antimitotic Mechanism Suppression of microtubule dynamics [1] Suppression of microtubule dynamics [1]
Microtubule Polymer Mass No detectable effect at effective concentrations [1] Information not explicitly stated in search results
Role in Action Prodrug [4] Active metabolite [4]

Detailed Experimental Data & Protocols

For your experimental work, here are the methodologies used to generate the data in the literature.

Cell-Based Cytotoxicity Assays

The cytotoxicity of tasidotin and P5 was typically determined using cell viability assays.

  • Cell Lines: Experiments were often performed on human cancer cell lines, such as MCF-7 breast carcinoma cells or CCRF-CEM human leukemia cells [2] [1] [3].
  • Procedure: Cells were incubated with serial dilutions of the compound for a specified period. Cell growth and viability were then evaluated.
  • Measurement Methods:
    • Suspension cell lines: Cell number was measured using an automated particle counter [2].
    • Monolayer cell lines: Cell protein content was measured after fixation and staining with sulforhodamine B (SRB assay) [2].
  • Data Analysis: The IC₅₀ value (the concentration that inhibits cell growth by 50%) was calculated from the dose-response data [2].
Biochemical Tubulin Polymerization Assay

The direct interaction of the compounds with tubulin was measured by an in vitro turbidity assay.

  • Protein: Electrophoretically homogeneous bovine brain tubulin was used [2].
  • Reaction: The compound was incubated with tubulin and GTP in a polymerization buffer at 37°C [2].
  • Measurement: Tubulin polymerization was followed turbidimetrically by measuring the absorbance at 350 nm over time [2].
  • Data Analysis: The extent of assembly inhibition at a fixed time (e.g., 20 minutes) was determined and used to calculate the IC₅₀ value [2].
Metabolite Identification and Uptake

Radiolabeled compounds and HPLC were used to track metabolism.

  • Radiolabeled Compound: [³H]Tasidotin, with the radiolabel in the second proline residue, was used [2] [3].
  • Cell Incubation: Cells were incubated with the radiolabeled compound, harvested, washed, and disrupted via sonication [2].
  • Analysis: Cell extracts were deproteinized and analyzed by reversed-phase HPLC on a C18 column. The outflow was monitored with a UV detector and an in-line radioactive flow detector to identify and quantify the parent drug and its metabolites [2].

Metabolic Activation Pathway

Tasidotin undergoes intracellular conversion to its active form and subsequent deactivation, which is crucial for its mechanism of action. The following diagram illustrates this pathway:

G Tasidotin Tasidotin POP Prolyl Oligopeptidase (POP) Tasidotin->POP Cellular Uptake P5 P5 Metabolite (Tasidotin C-Carboxylate) POP->P5 Hydrolysis (Activation) P4_Pro P4 & Proline P5->P4_Pro Further Hydrolysis (Deactivation) Microtubules Suppresses Microtubule Dynamic Instability P5->Microtubules Binds Tubulin Antimitotic Cell Cycle Arrest & Apoptosis Microtubules->Antimitotic Leads to

Key Insights for Researchers

  • Tasidotin as a Prodrug: The evidence strongly supports that tasidotin's primary role is as a prodrug. The active moiety is the P5 metabolite, as inhibition of its formation (via the prolyl oligopeptidase inhibitor Z-prolyl-prolinal) completely abolishes tasidotin's antitumor activity in vivo [4].
  • Distinct Mechanism from Polymerization Inhibitors: Tasidotin/P5 belongs to a class of "soft" antimitotics. At clinically relevant concentrations, it suppresses microtubule dynamics without reducing the overall microtubule polymer mass, leading to mitotic arrest and apoptosis [1]. This is a different mechanism than classic tubulin-targeting agents like vinca alkaloids or taxanes that massively depolymerize or stabilize microtubules.
  • Cytotoxicity-Potency Paradox Resolution: The apparent paradox where P5 is a more potent tubulin inhibitor but less cytotoxic than the parent drug is likely due to differences in cellular uptake and efflux, and the balance between intracellular activation (to P5) and deactivation (to P4 and proline) [2] [3]. A cell's sensitivity correlates with total drug uptake and the efficiency of converting tasidotin to P5 rather than further degrading it.

References

Tasidotin vs cemadotin clinical efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Tasidotin vs. Cemadotin: Comparison at a Glance

Feature Tasidotin Cemadotin
Generic Name Tasidotin (formerly ILX651) [1] Cemadotin (LU103793) [2] [3]
Status Has reached Phase II clinical trials [4] [5] Experimental; clinical trials showed marginal results [4]
Origin Synthetic analog of Dolastatin 15 [4] [5] Synthetic analog of Dolastatin 15 [4]
Chemical Structure Carboxy-terminal tert-butyl amide [4] [5] Carboxy-terminal benzyl amide (inferred from structure-activity relationship) [4]
Primary Molecular Target Tubulin (Vinca domain) [1] Tubulin (Vinca domain) [2]
Key Antimitotic Mechanism Suppresses microtubule dynamics without significant change in polymer mass; inhibits tubulin polymerization [1] Suppresses microtubule dynamics; inhibits tubulin polymerization [2]
Metabolic Activation Activated intracellularly to metabolite P5 [4] [5] Activated intracellularly to metabolite P5 [4]
Metabolic Deactivation P5 is further degraded to inactive P4 and proline [4] [5] Information not specific in search results

Detailed Experimental Data and Methodologies

The understanding of these drugs' mechanisms is derived from specific experimental protocols.

Mechanism of Action Studies
  • Objective: To determine how Tasidotin and Cemadotin inhibit cell division.
  • Protocol:
    • Tubulin Polymerization Assay: Inhibitory effects were evaluated using purified bovine brain tubulin. The reaction was followed turbidimetrically at 350 nm, and the extent of assembly inhibition was determined at 20 minutes using various drug concentrations [4].
    • Microtubule Dynamics Suppression: The effect on dynamic instability at microtubule plus ends was measured in living cells (e.g., MCF7 breast cancer cells). Key parameters like shortening rate and catastrophe frequency (the switch from growth to shortening) were quantified [1].
    • Cell Cycle Analysis: Antimitotic activity was assessed by measuring the inhibition of mitosis and the induction of cell cycle arrest [1].
  • Key Findings:
    • Both agents inhibit tubulin polymerization and suppress microtubule dynamics, disrupting mitotic spindle function [2] [1].
    • A key difference is that Tasidotin potently suppresses dynamics and inhibits mitosis without significantly reducing the mass of polymerized microtubules, a mechanism distinct from many other antimitotic drugs [1].
Intracellular Metabolism Studies
  • Objective: To understand the activation and deactivation pathways of Tasidotin.
  • Protocol:
    • Cell Uptake: Cells (e.g., Burkitt lymphoma CA46, human leukemia CCRF-CEM) were incubated with tritium-labeled [³H]tasidotin [4].
    • Metabolite Analysis: Cell extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a radiometric flow detector to separate and identify metabolites [4].
    • Enzyme Inhibition: The role of the enzyme prolyl oligopeptidase was investigated using a specific inhibitor, N-benzyloxycarbonylprolylprolinal (BCPP) [4] [5].
  • Key Findings:
    • Tasidotin is hydrolyzed inside cells to its active metabolite, P5, which is a more potent inhibitor of tubulin polymerization [4] [5].
    • P5 is subsequently hydrolyzed to the inactive tetrapeptide P4 and proline, which represents a deactivation pathway [4] [5].
    • The enzyme prolyl oligopeptidase is involved in the initial activation of Tasidotin to P5 [4] [5].

The following diagram illustrates the intracellular metabolic pathway of Tasidotin:

G Tasidotin Intracellular Metabolic Pathway Tasidotin Tasidotin P5 P5 Tasidotin->P5 Activation (Prolyl Oligopeptidase) P4 P4 P5->P4 Hydrolysis Proline Proline P4->Proline Degradation Inactive_Excretion Inactive_Excretion P4->Inactive_Excretion Proline->Inactive_Excretion

Efficacy and Clinical Development Summary

  • Cemadotin: Early clinical trials showed only marginal results as a single agent, limiting its development [4].
  • Tasidotin: Demonstrated a distinct mechanism by suppressing microtubule dynamics without depolymerizing spindle microtubules. It progressed to Phase II clinical trials for cancer treatment [4] [1]. The activation and deactivation pathways are well-characterized, providing a rationale for its bioactivity and potential limitations [4] [5].

Interpretation for Drug Development Professionals

The comparative data suggests that while Tasidotin and Cemadotin share a common origin and primary target, differences in their metabolic fate and specific mechanisms of action on microtubule dynamics may influence their clinical efficacy. Tasidotin's progression to more advanced trial phases indicates a potentially more favorable profile.

References

Comparative Pharmacokinetics of Tasidotin Across Species

Author: Smolecule Technical Support Team. Date: February 2026

Species Key PK Parameters & Findings Experimental Protocol Details

| Mouse (nude, xenograft) | Tasidotin: Extensive conversion to active metabolite (Tasidotin-C-carboxylate). Metabolite: Tumor concentrations much higher than in plasma; contributes 17-49% to total tumor exposure. Half-life in tumors: several hours. Prodrug Nature Confirmed: Pretreatment with Z-prolyl-prolinal (enzyme inhibitor) reduced metabolite formation by ~80% and abolished antitumor activity [1] [2]. | Dosing: Single IV dose of Tasidotin (20, 53, 120 mg/kg) or its metabolite (150 mg/kg). For inhibition studies, Z-prolyl-prolinal (5 mg/kg) administered 1 hour prior to Tasidotin [1] [2]. Sampling: Plasma and tumor tissue collected at multiple time points post-dose. Concentrations of Tasidotin and its metabolites quantified. Tumor growth was monitored in a parallel study [1]. | | Human (Phase I Trial) | Tasidotin: Exhibits mild nonlinear pharmacokinetics. Metabolite: Tasidotin-C-carboxylate shows linear kinetics. The recommended Phase II dose was 46.8 mg/m² administered as a 30-minute IV infusion weekly for 3 weeks every 28 days. Dose-limiting toxicity was neutropenia [3]. | Dosing: IV infusion on a weekly-for-3-weeks-every-4-weeks schedule, with doses ranging from 7.8 to 62.2 mg/m² [3]. Sampling: Plasma and urine sampled to characterize the pharmacokinetics of Tasidotin and its metabolites [3]. | | Non-Human Primate | Tasidotin: Plasma AUC: 30 ± 10 µM·min; Half-life: 27 ± 4 min; Clearance: 44 ± 14 mL/min/kg [4]. CSF Penetration: CSF-to-plasma AUC ratio for Tasidotin was 1.1 ± 0.4, indicating excellent penetration of the blood-brain barrier [4]. | Dosing: Single IV dose of 0.75 mg/kg Tasidotin [4]. Sampling: Simultaneous plasma and cerebrospinal fluid (CSF) samples collected via a catheter at multiple time points. Concentrations of Tasidotin and its metabolites were determined in both matrices [4]. |

Key Experimental Protocols and Workflows

The comparative data comes from well-established in vivo models and clinical trials. The diagrams below outline the core metabolic pathway and the general workflow for these pharmacokinetic studies.

tasidotin_pathway Prodrug Tasidotin (Prodrug) Enzyme Prolyl Oligopeptidase Prodrug->Enzyme  IV Administration Metabolite Tasidotin-C-Carboxylate (Active Metabolite) Enzyme->Metabolite  Conversion Inhibitor Z-Prolyl-Prolinal Inhibitor->Enzyme  Inhibits Effect Antitumor Activity Metabolite->Effect  Mediates

Figure 1: Metabolic Activation Pathway of Tasidotin. Tasidotin acts as a prodrug that is converted to its active form, Tasidotin-C-carboxylate, by the enzyme prolyl oligopeptidase. Inhibition of this enzyme blocks both metabolite formation and antitumor efficacy, confirming the metabolite's critical role [1] [2].

pk_workflow A 1. Animal/Subject Dosing B 2. Biological Sample Collection A->B C 3. Bioanalysis (LC-MS/MS) B->C D 4. PK Parameter Calculation C->D E 5. Data Analysis & Cross-Species Comparison D->E

Figure 2: General Workflow for Tasidotin Pharmacokinetic Studies. The process begins with intravenous administration of Tasidotin or its metabolite, followed by serial collection of biological samples (plasma, tumor tissue, or CSF). Samples are analyzed using specific methods like LC-MS/MS, and concentration-time data are used to calculate key pharmacokinetic parameters [1] [4].

Interpretation of Comparative Findings

  • Tasidotin as a Prodrug: The most critical finding across studies is that Tasidotin primarily functions as a prodrug. Its antitumor activity is not directly caused by the parent drug but by the Tasidotin-C-carboxylate metabolite. This is conclusively demonstrated by the fact that inhibiting its formation completely blocks efficacy [1] [2].
  • Species-Specific Disposition:
    • Active Metabolite Accumulation: In mice, the active metabolite achieves high and sustained concentrations in tumor tissue, which is likely key to its efficacy [1].
    • Central Nervous System (CNS) Penetration: The excellent CSF penetration observed in non-human primates (AUC ratio ~1.1) suggests Tasidotin could be a promising candidate for treating central nervous system malignancies and warrants further investigation [4].

References

Tasidotin spectrum activity different cancer cell types

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experiments

Tasidotin's activity stems from its unique mechanism as an antimitotic agent, which has been elucidated through specific experimental protocols.

Mechanism of Action

Tasidotin is a synthetic, third-generation pentapeptide analog of the marine natural product dolastatin-15 [1] [2] [3]. It is a prodrug that requires intracellular activation to exert its effect. The established mechanism involves:

  • Intracellular Activation: Inside the cell, Tasidotin is hydrolyzed by the enzyme prolyl oligopeptidase to its primary active metabolite, P5 [1].
  • Microtubule Inhibition: The P5 metabolite acts as a potent inhibitor of tubulin polymerization, disrupting the formation of microtubules. This disruption interferes with mitotic cell division, leading to cell cycle arrest and apoptosis [1] [4].
  • Metabolic Deactivation: P5 is further broken down into an inactive tetrapeptide (P4) and ultimately to proline, which represents a detoxification pathway for the cell [1].

The following diagram illustrates the intracellular metabolic pathway of Tasidotin:

TasidotinMetabolism Tasidotin Tasidotin P5 P5 Tasidotin->P5 Hydrolysis by Prolyl Oligopeptidase P4 P4 P5->P4 Hydrolysis Proline Proline P4->Proline

Key Experimental Protocols

The data on Tasidotin's activity and mechanism are derived from standardized experimental methods:

  • Cytotoxicity Assays (IC₅₀ Determination): The growth inhibition of cancer cell lines was evaluated by measuring cell numbers or cell protein content after drug exposure. For suspension cells, a particle counter was used, while for monolayer cells, a sulforhodamine B (SRB) protein stain was typical [1].
  • Tubulin Polymerization Assay: The inhibitory effect on microtubule assembly was determined turbidimetrically. The extent of assembly inhibition was measured by monitoring the change in light absorption at 350 nm over time after adding the compound to purified bovine brain tubulin [1].
  • Drug Uptake and Metabolism Studies: Cells were treated with tritium-labeled Tasidotin. The intracellular metabolites were extracted, separated using High-Performance Liquid Chromatography (HPLC), and detected using in-line radiodetection [1].
  • Clinical Trial Design (Phase I): The safety and pharmacokinetics of Tasidotin were assessed in patients with advanced solid tumors. It was administered as a 30-minute intravenous infusion weekly for 3 weeks, every 28 days. Plasma and urine samples were collected to characterize the drug's pharmacokinetic profile [3].

The following diagram outlines the experimental workflow for evaluating Tasidotin's activity:

ExperimentalWorkflow CompoundTesting Tasidotin Testing InVitro In Vitro Studies CompoundTesting->InVitro Clinical Clinical Trials CompoundTesting->Clinical Assay1 Tubulin Polymerization Assay InVitro->Assay1 Assay2 Cell Cytotoxicity Assay (IC50) InVitro->Assay2 Assay3 Drug Metabolism & Uptake Studies InVitro->Assay3 TrialDesign Phase I/II Trial Design (Advanced Solid Tumors) Clinical->TrialDesign

Comparison with Other Marine Anticancer Agents

Tasidotin belongs to a broader class of promising anticancer agents derived from marine organisms. The table below places it in context with other related compounds.

Compound Name Marine Origin Chemical Class Mechanism of Action Development Status
Tasidotin Dolastatin-15 (from cyanobacteria) [4] Peptide [4] Microtubule depolymerization (prodrug activated to P5) [1] [4] Phase II [4]
Soblidotin Bacteria [4] Peptide [4] Microtubule depolymerization [4] Phase I/II [4]
Eribulin Mesylate Sponge (Halichondria okadai) [5] [4] Macrocyclic ketone [4] Antimitotic; inhibits microtubule dynamics [5] [4] FDA Approved (2016) [4]
Trabectedin Tunicate [5] [4] Alkaloid [4] Growth inhibition; binds DNA minor groove [5] FDA/EMA Approved (2007/2015) [4]
Brentuximab Vedotin Mollusk (Dolastatin-10 analog) [5] Antibody-Drug Conjugate (ADC) [5] [4] CD30-directed ADC; delivers microtubule disruptor [5] FDA/EMA Approved (2011) [4]

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

642.4235467 Da

Monoisotopic Mass

642.4235467 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3382C833Z5

Sequence

VVVPP

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard

Health Hazard

Other CAS

623174-20-9

Wikipedia

Tasidotin hydrochloride

Dates

Last modified: 02-18-2024
1: Kurtzberg LS, Roth SD, Bagley RG, Rouleau C, Yao M, Crawford JL, Krumbholz RD, Schmid SM, Teicher BA. Bone marrow CFU-GM and human tumor xenograft efficacy of three tubulin binding agents. Cancer Chemother Pharmacol. 2009 Oct;64(5):1029-38. Epub 2009 Mar 10. PubMed PMID: 19277662.
2: Kilburn LB, Bonate PL, Blaney SM, McGuffey L, Nuchtern JG, Dauser R, Thompson P, Gibson BW, Berg SL. Plasma and cerebrospinal fluid pharmacokinetics of tasidotin (ILX-651) and its metabolites in non-human primates. Cancer Chemother Pharmacol. 2009 Jul;64(2):335-40. Epub 2008 Nov 29. PubMed PMID: 19043710.
3: Bai R, Edler MC, Bonate PL, Copeland TD, Pettit GR, Ludueña RF, Hamel E. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity. Mol Pharmacol. 2009 Jan;75(1):218-26. Epub 2008 Oct 16. PubMed PMID: 18927208; PubMed Central PMCID: PMC2635573.
4: Bonate PL, Beyerlein D, Crawford J, Roth S, Krumbholz R, Schmid S. Pharmacokinetics in mice implanted with xenografted tumors after intravenous administration of tasidotin (ILX651) or its carboxylate metabolite. AAPS J. 2007 Dec 14;9(3):E378-87. PubMed PMID: 18170985; PubMed Central PMCID: PMC2751490.
5: Garg V, Zhang W, Gidwani P, Kim M, Kolb EA. Preclinical analysis of tasidotin HCl in Ewing's sarcoma, rhabdomyosarcoma, synovial sarcoma, and osteosarcoma. Clin Cancer Res. 2007 Sep 15;13(18 Pt 1):5446-54. PubMed PMID: 17875774.
6: Ray A, Okouneva T, Manna T, Miller HP, Schmid S, Arthaud L, Luduena R, Jordan MA, Wilson L. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate. Cancer Res. 2007 Apr 15;67(8):3767-76. PubMed PMID: 17440090.
7: Mita AC, Hammond LA, Bonate PL, Weiss G, McCreery H, Syed S, Garrison M, Chu QS, DeBono JS, Jones CB, Weitman S, Rowinsky EK. Phase I and pharmacokinetic study of tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5207-15. PubMed PMID: 16951240.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Jul-Aug;28(6):379-412. PubMed PMID: 16894408.
9: Cunningham C, Appleman LJ, Kirvan-Visovatti M, Ryan DP, Regan E, Vukelja S, Bonate PL, Ruvuna F, Fram RJ, Jekunen A, Weitman S, Hammond LA, Eder JP Jr. Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors. Clin Cancer Res. 2005 Nov 1;11(21):7825-33. PubMed PMID: 16278405.
10: Ebbinghaus S, Rubin E, Hersh E, Cranmer LD, Bonate PL, Fram RJ, Jekunen A, Weitman S, Hammond LA. A phase I study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously daily for 5 consecutive days every 3 weeks in patients with advanced solid tumors. Clin Cancer Res. 2005 Nov 1;11(21):7807-16. PubMed PMID: 16278403.
11: Rasila KK, Verschraegen C. Tasidotin HCl (Genzyme). Curr Opin Investig Drugs. 2005 Jun;6(6):631-8. Review. PubMed PMID: 15988915.

Explore Compound Types